Product packaging for Thiomarinol A(Cat. No.:CAS No. 146697-04-3)

Thiomarinol A

货号: B140439
CAS 编号: 146697-04-3
分子量: 640.8 g/mol
InChI 键: JIEMCPGFAXNCQW-XVYZEKPJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thiomarinol A is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antimicrobial agent, a bacterial metabolite, an antibacterial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester and a cyclic ether.
This compound has been reported in Alteromonas with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44N2O9S2 B140439 Thiomarinol A CAS No. 146697-04-3

属性

CAS 编号

146697-04-3

分子式

C30H44N2O9S2

分子量

640.8 g/mol

IUPAC 名称

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate

InChI

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1

InChI 键

JIEMCPGFAXNCQW-XVYZEKPJSA-N

手性 SMILES

CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O

规范 SMILES

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O

同义词

thiomarinol
thiomarinol A

产品来源

United States

Foundational & Exploratory

Thiomarinol A: A Dual-Action Antibiotic Harnessing Metal Chelation to Combat Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomarinol A, a hybrid natural product, represents a promising strategy in the ongoing battle against antibiotic resistance. This technical guide delves into the intricate dual mode of action of this compound, which uniquely combines the inhibition of a crucial bacterial enzyme with the disruptive power of metal chelation. By covalently linking two distinct antibiotic moieties—a pseudomonic acid analogue and a dithiolopyrrolone—this compound achieves a synergistic effect, resulting in potent broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of its mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Hybrid Architecture of this compound

First isolated from the marine bacterium Pseudoalteromonas sp., this compound is a "hybrid" antibiotic constructed from two bioactive components: marinolic acid A and the dithiolopyrrolone (DTP) holothin, joined by an amide bond.[1][2] Marinolic acid A is a close analogue of mupirocin, a well-known antibiotic that targets protein synthesis.[1] The DTP moiety, on the other hand, belongs to a class of compounds known for their ability to disrupt cellular processes by binding to metal ions.[3][4] This unique combination allows this compound to be significantly more potent than its individual constituents and to overcome common bacterial resistance mechanisms.[1][5] Notably, it converts the primarily Gram-positive activity of its mupirocin-like scaffold into a broad-spectrum weapon effective against Gram-negative bacteria as well.[6][7]

The Dual Mode of Action

This compound's enhanced efficacy stems from its ability to attack bacterial cells on two fronts simultaneously.

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The marinolic acid portion of this compound inherits the mechanism of its parent compound, mupirocin, by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS).[1][3] IleRS is an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein synthesis.[1] By binding to IleRS, this compound effectively halts protein production, leading to bacterial growth arrest. Studies have shown that this compound binds to MRSA IleRS with incredibly high affinity (low femtomolar), approximately 1600 times more tightly than mupirocin itself.[3][4]

Metal Chelation by the Dithiolopyrrolone Moiety

The second, and equally critical, mode of action is conferred by the DTP component. DTPs function as prodrugs; upon entering the bacterial cell, the disulfide bond in the DTP ring is reduced, forming a reactive dithiol.[6] This dithiol is a potent chelator of essential divalent metal ions, such as zinc (Zn²⁺).[3][5]

Metal ions are vital cofactors for a multitude of bacterial enzymes and are essential for maintaining cellular homeostasis.[8][9] By sequestering these crucial metal ions, the activated DTP moiety of this compound disrupts numerous metabolic pathways and inhibits the function of various metal-dependent enzymes, contributing to its overall antibacterial effect.[3][4] This metal-chelating action is a key factor in this compound's ability to remain effective against mupirocin-resistant MRSA strains.[5]

cluster_Thiomarinol This compound cluster_Cell Bacterial Cell TMA This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) TMA->IleRS Inhibits DTP_reduced Reduced Dithiol TMA->DTP_reduced Intracellular Reduction Protein Protein Synthesis IleRS->Protein Blocks Metals Metal Ions (e.g., Zn²⁺) DTP_reduced->Metals Chelates Enzymes Metalloenzymes Metals->Enzymes Disrupts Function

Caption: The dual mechanism of this compound in a bacterial cell.

Overcoming Bacterial Resistance

The hybrid nature of this compound is particularly effective at overcoming established resistance mechanisms.

  • Against Mupirocin-Resistant S. aureus (MRSA): High-level mupirocin resistance is often mediated by the acquisition of a resistant variant of IleRS (MupA). While the efficacy of the marinolic acid component is reduced against these strains, the metal chelation activity of the DTP moiety provides an alternative killing mechanism.[5] This makes the DTP's role more significant as the level of mupirocin resistance increases.[5]

  • Against Gram-Negative Bacteria (E. coli): Gram-negative bacteria possess a formidable outer membrane and efficient efflux pumps that prevent many antibiotics from reaching their intracellular targets.[6][10] The DTP moiety of this compound appears to be a "privileged" structure that facilitates increased accumulation of the antibiotic inside E. coli cells—up to 10-fold higher than mupirocin.[6] This enhanced intracellular concentration allows the drug to effectively inhibit its targets and overcome these intrinsic resistance mechanisms.[6][7]

cluster_Exterior Outside Cell cluster_Barriers Gram-Negative Barriers cluster_Interior Inside Cell Mupirocin Mupirocin OM Outer Membrane Mupirocin->OM Blocked Efflux Efflux Pumps Mupirocin->Efflux Expelled Thiomarinol This compound Thiomarinol->OM DTP moiety facilitates entry Target Intracellular Target (IleRS) Thiomarinol->Target Increased Accumulation

Caption: this compound overcomes Gram-negative resistance barriers.

Quantitative Data on Antibacterial Activity

The potency of this compound is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a range of bacteria compared to its constituent parts.

CompoundOrganismStrainMIC (µM)Reference(s)
This compound S. aureusCOL (Mupirocin-Susceptible MRSA)0.002 - 0.006 [5][6]
MupirocinS. aureusCOL (Mupirocin-Susceptible MRSA)0.25[5]
HolomycinS. aureusCOL (Mupirocin-Susceptible MRSA)2.5[5]
This compound S. aureusHLMR MRSA (High-Level Mupirocin-Resistant)0.5 [5]
MupirocinS. aureusHLMR MRSA (High-Level Mupirocin-Resistant)>128[5]
This compound E. coliBW251134 [6]
MupirocinE. coliBW25113510[6]
HolomycinE. coliBW2511332[6]
This compound K. pneumoniaeClinical Isolates6.2 - 12.5 [6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs).

CompoundOrganismIntracellular Accumulation (nmol/10¹² CFUs)Intracellular Concentration (µM, approx.)Reference(s)
This compound E. coli530 ± 70 ~300 ± 40 [6]
MupirocinE. coli50 ± 10~30 ± 6[6]
HolomycinE. coli2100 ± 700~1200 ± 400[6]

Table 2: Intracellular Accumulation in E. coli.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][11]

  • Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[12]

  • Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6][12]

  • Controls: Positive control wells (broth + inoculum, no drug) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

A Prepare 2-fold serial dilutions of this compound in a 96-well plate with MHB C Add inoculum to all wells (except negative control) A->C B Prepare standardized bacterial inoculum (~5 x 10⁵ CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe wells for turbidity. Determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.
Protocol: Antibiotic Accumulation Assay in E. coli

This assay quantifies the amount of a drug that accumulates inside bacterial cells.

  • Cell Culture: Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Treatment: Add the test compound (e.g., this compound, mupirocin) at a defined concentration and incubate for a set period (e.g., 1 hour).

  • Harvesting: Rapidly harvest the cells by centrifugation through a silicone oil layer to separate them from the extracellular medium.

  • Lysis: Lyse the bacterial cell pellets. A common method is repeated freeze-thaw cycles (e.g., liquid nitrogen and a 50°C heat block).[6]

  • Extraction: Centrifuge the lysate to remove debris. Extract the supernatant containing the intracellular drug with a suitable solvent (e.g., methanol).[6]

  • Quantification: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the drug present.

  • Normalization: Correlate the quantified drug amount to the number of cells (determined by CFU counts from the initial culture) to report the accumulation level (e.g., in nmol/10¹² CFUs).[6]

Conclusion and Future Directions

This compound exemplifies the power of hybrid antibiotic design. Its dual mode of action—inhibiting protein synthesis via IleRS and disrupting cellular machinery through metal chelation—provides a potent and synergistic antibacterial effect. The privileged role of the dithiolopyrrolone moiety in enhancing intracellular accumulation is key to overcoming the intrinsic resistance of Gram-negative bacteria. This makes this compound a valuable lead compound for the development of new therapeutics. Future research should focus on structure-activity relationship studies to optimize the molecule, aiming to enhance its efficacy and broaden its spectrum while minimizing potential cytotoxicity, thereby paving the way for designing the next generation of dual-acting, high-accumulation hybrid antibiotics.[6][7]

References

An In-depth Technical Guide to Thiomarinol A from Pseudoalteromonas rava SANK 73390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent antibiotic Thiomarinol A, produced by the marine bacterium Pseudoalteromonas rava SANK 73390. This compound is a promising candidate for combating multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is a hybrid natural product antibiotic isolated from the marine bacterium Pseudoalteromonas rava SANK 73390 (initially classified as Alteromonas rava sp. nov. SANK 73390).[1] It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its unique structure, a conjugate of a pseudomonic acid analog and a dithiolopyrrolone moiety (holothin), contributes to its remarkable potency, which is significantly greater than its individual components.[1] This hybrid nature allows it to overcome some mechanisms of resistance that affect its parent compounds.

Quantitative Data

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC30H44N2O9S2
Molecular Weight640.81 g/mol
CAS Number146697-04-3
Antimicrobial Activity of this compound

The antibacterial potency of this compound has been evaluated against a range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs).

OrganismStrainMIC (µM)
Staphylococcus aureus (MRSA)COL0.002
Staphylococcus aureus (MRSA)Clinical Isolates0.006
Staphylococcus aureus (LLMR)Mutant0.08
Staphylococcus aureus (HLMR)BAA-15560.5
Escherichia coli4
Klebsiella pneumoniaeClinical Isolates6.2 - 12.5
Mupirocin (for comparison)MRSA COL0.25
Holomycin (for comparison)MRSA COL2.5

Note: LLMR - Low-Level Mupirocin Resistance, HLMR - High-Level Mupirocin Resistance.

Cytotoxicity
Cell LineEC50 (µM)
Human Embryonic Kidney (HEK293T)3.0 ± 0.3

Experimental Protocols

Fermentation of Pseudoalteromonas rava SANK 73390

While a detailed, step-by-step protocol with specific medium composition for the fermentation of Pseudoalteromonas rava SANK 73390 is not extensively detailed in the reviewed literature, the general approach involves standard marine microbiology techniques. The bacterium is cultured in a suitable liquid medium, likely a marine broth, under controlled conditions of temperature, pH, and aeration to promote the production of this compound.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the culture broth of P. rava SANK 73390.

  • Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (HPLC) for purification.[2]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

    • Detection: Elution is monitored by UV absorbance, and fractions containing this compound are collected.

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS).

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of a hybrid metabolic pathway, combining elements of polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) systems. The biosynthetic gene cluster is located on a large, 97 kb plasmid.[3] The pathway involves the separate synthesis of two key intermediates, marinolic acid and holothin, which are subsequently joined.

Marinolic Acid Moiety Biosynthesis

The marinolic acid component is synthesized via a combination of PKS and FAS pathways.

  • Precursors: The building blocks for this moiety are derived from acetate, 4-hydroxybutyrate, and succinate.[4]

  • Key Genes: The tmpA, tmpB, and tmpD genes encode the PKS and FAS enzymes responsible for the assembly of the marinolic acid backbone. The genes tmlQ, tmlS, and tacpD are involved in generating the 4-hydroxybutyryl starter unit from succinyl-CoA.

Holothin (Pyrrothine) Moiety Biosynthesis

The holothin moiety, a dithiolopyrrolone, is synthesized by an NRPS system.

  • Precursor: The amino acid cysteine is the primary precursor for the holothin core.

  • Key Genes: The holA-H gene cluster directs the synthesis of the pyrrothine unit.

Hybridization and Final Assembly

The final step in this compound biosynthesis is the amide bond formation between the marinolic acid and holothin moieties.

  • Key Enzymes: This crucial step is catalyzed by the enzymes TmlU, a CoA ligase that activates marinolic acid, and HolE, an acetyltransferase that facilitates the amidation.[5]

Signaling Pathways and Regulation

The regulation of the this compound biosynthetic gene cluster is not yet fully understood. Interestingly, the biosynthetic gene cluster on the plasmid does not appear to contain any obvious regulatory genes. However, putative operator sequences, characterized by inverted repeats, have been identified in the promoter regions of the gene cluster, suggesting that regulation may be controlled by chromosomally encoded transcription factors.[6]

Visualizations

Thiomarinol_A_Biosynthesis_Workflow cluster_precursors Precursors cluster_pathways Biosynthetic Pathways cluster_intermediates Key Intermediates cluster_final_assembly Final Assembly cluster_product Final Product Cysteine Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) (holA-H) Cysteine->NRPS Succinate Succinate PKS_FAS Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) (tmpA,B,D, tmlQ,S, tacpD) Succinate->PKS_FAS Acetate Acetate Acetate->PKS_FAS Holothin Holothin Moiety NRPS->Holothin Marinolic_Acid Marinolic Acid PKS_FAS->Marinolic_Acid TmlU_HolE Amide Bond Formation (TmlU & HolE) Holothin->TmlU_HolE Marinolic_Acid->TmlU_HolE Thiomarinol_A This compound TmlU_HolE->Thiomarinol_A

Caption: Overview of the this compound biosynthetic workflow.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Culture of Pseudoalteromonas rava SANK 73390 Centrifugation Separation of Culture Broth Fermentation->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Concentration Concentration of Organic Phase Solvent_Extraction->Concentration HPLC Reversed-Phase HPLC Concentration->HPLC Purity_Check NMR & LC-MS Analysis HPLC->Purity_Check

Caption: Experimental workflow for this compound isolation.

References

Thiomarinol A: A Comprehensive Technical Guide to its Antimicrobial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A, a hybrid natural product antibiotic, has garnered significant attention within the scientific community for its potent and broad-spectrum antimicrobial activity.[1][2] Structurally, it is a fascinating molecule, combining moieties from two distinct antibiotic classes: a dithiolopyrrolone (holothin) and a derivative of monic acid A (marinolic acid), which is closely related to mupirocin.[3][4] This unique hybrid structure contributes to its enhanced potency and expanded spectrum of activity compared to its constituent parts.[2][3] This technical guide provides an in-depth overview of this compound's antimicrobial profile, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly noteworthy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The hybrid nature of this compound is crucial for its enhanced activity, being over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA.[3]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro activity of this compound and its related compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

CompoundEscherichia coli BW25113 (μM)Staphylococcus aureus COL (μM)
This compound 40.002
Mupirocin5100.25
Holomycin3216

Data sourced from literature.[1]

Table 2: In Vitro Activity of this compound against Multidrug-Resistant Clinical Isolates

OrganismMIC (μM)
Staphylococcus aureus (clinical isolates)0.006
Klebsiella pneumoniae (isolates)6.2–12.5

Data sourced from literature.[1]

Mechanism of Action

This compound possesses a dual mode of action, a key factor in its potent antimicrobial properties and its ability to overcome resistance.[3] This dual mechanism involves the inhibition of a crucial enzyme in protein synthesis and the disruption of metal homeostasis.[3]

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The mupirocin-like moiety of this compound targets and potently inhibits isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA during protein synthesis.[1][3] This inhibition effectively halts protein production, leading to bacterial growth arrest and cell death.[1] this compound demonstrates exceptionally tight binding to MRSA IleRS, with a picomolar inhibition constant (Ki) and a low femtomolar dissociation constant (Kd), binding approximately 1600 times more tightly than mupirocin.[3]

Table 3: Inhibition and Binding Constants for MRSA Isoleucyl-tRNA Synthetase (IleRS)

CompoundApparent Inhibition Constant (Kiapp) (nM)Estimated Inhibition Constant (Ki) (pM)Estimated Dissociation Constant (Kd, 25°C)
This compound 19 ± 4370 ± 7011 ± 6 fM
Mupirocin12 ± 2240 ± 2018 ± 7 pM

Data sourced from literature.[3]

Disruption of Metal Homeostasis

The dithiolopyrrolone (DTP) component of this compound is known to chelate metal ions.[3] This activity is believed to contribute to its antimicrobial effect by disrupting essential metal-dependent cellular processes.[3] This secondary mechanism may also play a role in overcoming resistance to mupirocin, which solely targets IleRS.[3]

Thiomarinol_A_Mechanism_of_Action cluster_bacterium Bacterial Cell Thiomarinol_A This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Thiomarinol_A->IleRS Inhibits Metal_Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Thiomarinol_A->Metal_Ions Chelates Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Required for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential_Processes Essential Metal-Dependent Processes Metal_Ions->Essential_Processes Required for Essential_Processes->Cell_Death

Caption: Dual mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well clear, non-treated microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum (~5 × 105 CFU/mL)

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours without shaking.[1]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of IleRS.

Materials:

  • Purified MRSA IleRS enzyme

  • L-isoleucine

  • ATP

  • tRNAIle

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Radiolabeled [³H]-isoleucine or a pyrophosphate detection system

  • This compound

  • Scintillation counter or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and L-isoleucine (including a tracer amount of [³H]-isoleucine).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified IleRS enzyme.

  • After a defined incubation period at an optimal temperature (e.g., 37°C), add the cognate tRNAIle to allow for the transfer of isoleucine.

  • Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Precipitate and wash the tRNA to remove unincorporated [³H]-isoleucine.

  • Quantify the amount of [³H]-isoleucine attached to the tRNA using a scintillation counter.

  • Alternatively, the initial adenylation step can be monitored by measuring the consumption of ATP or the production of pyrophosphate.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ and Ki values.

Antibiotic Accumulation Assay in E. coli

This protocol describes a method to quantify the intracellular concentration of this compound in E. coli.[1]

Materials:

  • E. coli culture (e.g., BW25113)

  • Phosphate-buffered saline (PBS), cold sterile

  • This compound

  • LC-MS/MS system

Procedure:

  • Grow E. coli to a specific optical density (e.g., mid-log phase).

  • Harvest the cells by centrifugation and wash them with cold sterile PBS.[1]

  • Resuspend the cell pellet in PBS to a known cell density.

  • Equilibrate the cell suspension at 37°C with shaking.[1]

  • Add this compound to a final concentration (e.g., 25 µM) and incubate for a defined period (e.g., 10 minutes) at 37°C with shaking.[1]

  • Rapidly stop the accumulation by adding a large volume of cold PBS and centrifuging to pellet the cells.

  • Lyse the cells to release the intracellular contents.

  • Analyze the lysate using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.

  • Normalize the results to the number of cells (colony-forming units, CFUs).

Antibiotic_Accumulation_Workflow Start Start: E. coli Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Equilibrate Equilibrate at 37°C Resuspend->Equilibrate Add_Antibiotic Add this compound Equilibrate->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Stop_Accumulation Stop with Cold PBS & Centrifuge Incubate->Stop_Accumulation Lyse_Cells Lyse Cells Stop_Accumulation->Lyse_Cells LCMS_Analysis LC-MS/MS Analysis Lyse_Cells->LCMS_Analysis End End: Quantify Intracellular Concentration LCMS_Analysis->End

Caption: Workflow for antibiotic accumulation assay.

Conclusion

This compound stands out as a promising antibiotic candidate due to its potent, broad-spectrum activity and its dual mechanism of action that can circumvent existing resistance pathways. Its hybrid structure underscores a valuable strategy in antibiotic development: the combination of different pharmacophores to create novel agents with enhanced properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the evaluation and advancement of this compound and other hybrid antibiotics. Further investigation into its in vivo efficacy, safety profile, and the potential for resistance development will be crucial in determining its future clinical utility.

References

Methodological & Application

Purification of Thiomarinol A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the purification of Thiomarinol A, a potent hybrid antibiotic, from the marine bacterium Pseudoalteromonas luteoviolacea. The methodology outlines a comprehensive workflow from culture extraction to final purification using a combination of solid-phase extraction and preparative High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

This compound is a promising antimicrobial agent with a unique structure, combining a pseudomonic acid analog and a dithiolopyrrolone moiety.[1] Its purification from complex culture broths is a critical step for further biological and pharmacological studies. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound.

Experimental Protocols

Extraction of this compound from Pseudoalteromonas luteoviolacea Culture

This protocol describes the extraction of the crude secondary metabolite mixture containing this compound from the bacterial culture broth.

Materials:

  • Fermentation broth of Pseudoalteromonas luteoviolacea 2ta16

  • Ethyl acetate (EtOAc), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Glassware

Procedure:

  • Following fermentation, the P. luteoviolacea culture broth is harvested.

  • The culture broth is extracted three times with an equal volume of ethyl acetate in a separatory funnel.

  • The organic layers are combined and dried over anhydrous sodium sulfate.

  • The dried ethyl acetate extract is filtered to remove the sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Initial Cleanup of Crude Extract by Solid-Phase Chromatography

This step serves to remove highly polar and non-polar impurities from the crude extract before the final purification by preparative HPLC.

Materials:

  • Crude extract from the previous step

  • Silica gel C18 (reversed-phase)

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a reversed-phase silica gel (C18) column.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto the pre-equilibrated C18 column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 50% MeOH, 70% MeOH, 90% MeOH, 100% MeOH).

  • Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

High-Purity Purification of this compound by Preparative HPLC

This final step isolates this compound to a high degree of purity.

Instrumentation and Materials:

  • Agilent PrepStar HPLC system (or equivalent) with a Diode Array Detector (DAD).[1]

  • Phenomenex Luna PREP C18(2) Axia column (21.20 × 250 mm, 10 μm).[1]

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Partially purified extract from the previous step dissolved in methanol.

Procedure:

  • Equilibrate the preparative HPLC column with a starting mixture of Mobile Phase A and B.

  • Inject the partially purified extract onto the column.

  • Elute the column with a linear gradient of Mobile Phase B (methanol with 0.1% formic acid) into Mobile Phase A (water with 0.1% formic acid). A suggested gradient, adapted from analytical methods, is a 25-minute linear gradient from 25% to 90% Mobile Phase B.[2]

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 310 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC-MS.

  • Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from a representative purification of this compound.

ParameterValueUnit
Starting Culture Volume1L
Crude Extract Yield150-250mg
Partially Purified Extract40-60mg
Final Purified this compound5-10mg
Final Purity>98%
Overall Yield0.5-1.0% (from crude extract)

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Quality Control Fermentation P. luteoviolacea Culture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Reversed-Phase C18 Column Chromatography (Step Gradient: MeOH/H2O) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Extract Column_Chromatography->Partially_Purified Prep_HPLC Preparative RP-HPLC (Gradient: MeOH/H2O + 0.1% Formic Acid) Partially_Purified->Prep_HPLC Pure_Thiomarinol_A Pure this compound (>98%) Prep_HPLC->Pure_Thiomarinol_A QC Analytical HPLC-MS & NMR Pure_Thiomarinol_A->QC

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Thiomarinol A Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a potent hybrid natural product antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is a hybrid of two other antibiotics: holothin, a dithiolopyrrolone (DTP), and marinolic acid, which is structurally similar to mupirocin.[3][4] This unique structure gives this compound a dual mode of action, primarily targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis, and potentially disrupting metal homeostasis through metal chelation.[3][4] Notably, this compound has demonstrated significant potency against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and remains effective against mupirocin-resistant strains.[3][4]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, a standard antimicrobial susceptibility testing technique.[1][5]

Data Presentation

The following tables summarize the reported MIC values of this compound against selected bacterial species, offering a comparative overview of its potent antibacterial activity.

Table 1: MIC of this compound against Staphylococcus aureus

StrainMIC (µM)Reference
S. aureus clinical isolates0.006[1]

Table 2: MIC of this compound against Gram-Negative Bacteria

StrainMIC (µM)Reference
Escherichia coli4[1]
Klebsiella pneumoniae isolates6.2 - 12.5[1]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[1]

1. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well clear, flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Vortex mixer

2. Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved by measuring the optical density at 600 nm (OD600) to reach a value corresponding to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This diluted suspension should be used within 30 minutes of preparation.

3. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations. The final volume in each well of the assay plate will be 100 µL, so prepare the dilutions accordingly (e.g., prepare 2X concentrations in a volume of 100 µL).

4. Assay Procedure

  • Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of this compound (2X) to the first column.

  • Perform a serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. This will result in 50 µL of varying this compound concentrations in each well.

  • Add 50 µL of the prepared bacterial inoculum (from step 2.5) to each well, bringing the final volume to 100 µL. The final concentration of bacteria will be approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Add 50 µL of bacterial inoculum to 50 µL of CAMHB without this compound.

    • Sterility Control: Add 100 µL of CAMHB to a well without bacteria or this compound.

    • Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

5. Incubation and Reading Results

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is comparable to the sterility control.

Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation Dilution This compound Serial Dilution Plate_Setup Dispense Diluted This compound Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Controls Set up Controls (Growth & Sterility) Controls->Incubation Reading Read Results (Visual or OD600) Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for the this compound MIC Assay.

Signaling Pathway: Mechanism of Action

Thiomarinol_A_Mechanism cluster_protein_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition Thiomarinol_A This compound Inhibition_Node Inhibition Thiomarinol_A->Inhibition_Node Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS tRNA_Ile tRNA(Ile) tRNA_Ile->IleRS Ile_tRNA_Ile Isoleucyl-tRNA(Ile) IleRS->Ile_tRNA_Ile Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibition_Node->IleRS Inhibits

Caption: this compound's primary mechanism of action.

References

Thiomarinol A: A Chemical Probe for Investigating Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a hybrid natural product antibiotic with a unique dual mechanism of action, making it a valuable tool for studying metalloenzymes. It is composed of a mupirocin analogue, marinolic acid A, and a dithiolopyrrolone (DTP) moiety, holothin.[1] While the mupirocin component targets isoleucyl-tRNA synthetase (IleRS), the DTP core is responsible for its metal-chelating properties, which disrupt cellular metal homeostasis, particularly of zinc.[2][3] This latter characteristic allows this compound to function as a chemical probe for identifying and characterizing zinc-dependent metalloenzymes, which play crucial roles in numerous cellular processes and are significant targets for drug development.

The DTP moiety of this compound acts as a prodrug. Following intracellular reduction of its disulfide bond, it becomes a potent metal chelator.[2] This chelation can directly inhibit metalloenzymes by removing the essential metal cofactor from their active site. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study metalloenzymes.

Mechanism of Action as a Metalloenzyme Probe

The utility of this compound as a probe for metalloenzymes stems from the chemical activity of its dithiolopyrrolone component.

This compound Mechanism Thiomarinol_A This compound (Disulfide form - Prodrug) Intracellular_Reduction Intracellular Reduction (e.g., by glutathione) Thiomarinol_A->Intracellular_Reduction Enters cell Reduced_Thiomarinol_A Reduced this compound (Dithiol form - Active) Intracellular_Reduction->Reduced_Thiomarinol_A Chelation Zinc Chelation Reduced_Thiomarinol_A->Chelation Metalloenzyme Active Metalloenzyme (with Zn²⁺) Metalloenzyme->Chelation Inactive_Metalloenzyme Inactive Apo-enzyme (Zn²⁺ removed) Chelation->Inactive_Metalloenzyme Inhibition

Mechanism of this compound as a metalloenzyme probe.

Quantitative Data

The inhibitory activity of this compound and its constituent moieties has been quantified against various bacterial strains and specific enzymes. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds

CompoundOrganismMIC (µM)Reference
This compoundEscherichia coli4[1]
MupirocinEscherichia coli510[1]
HolomycinEscherichia coli32[1]
This compoundStaphylococcus aureus (clinical isolates)0.006[1]
This compoundKlebsiella pneumoniae (isolates)6.2–12.5[1]

Table 2: Inhibitory Activity against Specific Metalloenzymes

Note: Data for Holomycin, a close structural analog of this compound's DTP moiety, is included to provide insight into the potential activity of this compound against metalloenzymes.

InhibitorTarget EnzymeOrganismIC50 (nM)Ki (µM)Reference
Reduced HolomycinMetallo-β-lactamase (NDM-1)-110 (for imipenem hydrolysis)-[2]
Reduced HolomycinMetallo-β-lactamase (NDM-1)-153 (for nitrocefin hydrolysis)-[2]
Mercaptoacetic acid thiol estersMetallo-β-lactamase (S. maltophilia L-1)-< 10,000-[4]
Mercaptoacetic acid thiol estersMetallo-β-lactamase (B. fragilis CfiA)-> 1,000,000-[4]
SB216968Metallo-β-lactamase (A. hydrophila CphA)--3.9[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the activity of this compound as a metalloenzyme probe.

Protocol 1: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol is adapted for a thiol-containing inhibitor like the reduced form of this compound and uses a fluorogenic substrate.[5]

Objective: To determine the inhibitory potency (IC50) of this compound against a purified metallo-β-lactamase.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • This compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Fluorogenic cephalosporin substrate (e.g., FC5, which releases 7-hydroxycoumarin upon hydrolysis)[5]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reduced this compound:

    • Prepare a stock solution of this compound in DMSO.

    • To activate this compound, pre-incubate it with a reducing agent (e.g., 10-fold molar excess of DTT or TCEP) in assay buffer for 30 minutes at room temperature to reduce the disulfide bond. This reduced form is the active chelator.

  • Enzyme and Substrate Preparation:

    • Dilute the purified metallo-β-lactamase in assay buffer to the desired working concentration.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it in assay buffer to the working concentration (typically at or below the Km value).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of a serial dilution of the pre-reduced this compound to the sample wells. For control wells, add 10 µL of assay buffer with the reducing agent.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reduce_TMA Reduce this compound (with DTT/TCEP) Setup_Plate Set up 96-well plate with Buffer, reduced TMA, and Enzyme Reduce_TMA->Setup_Plate Prepare_Enzyme Prepare Metallo-β-lactamase Prepare_Enzyme->Setup_Plate Prepare_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to initiate reaction Prepare_Substrate->Add_Substrate Pre_incubate Pre-incubate (15 min) Setup_Plate->Pre_incubate Pre_incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Workflow for Metallo-β-Lactamase Inhibition Assay.
Protocol 2: In Vitro Zinc Chelation Assay using Dithizone

This spectrophotometric assay determines the ability of this compound to chelate zinc ions in a competitive manner with the zinc indicator dithizone.[6][7]

Objective: To quantify the zinc chelation capacity of reduced this compound.

Materials:

  • This compound

  • DTT or TCEP

  • Zinc sulfate (ZnSO4) solution (standardized)

  • Dithizone solution in ethanol or acetone

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well clear microplates

  • Spectrophotometer plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and a fresh solution of the reducing agent (DTT or TCEP) in assay buffer.

    • Prepare a standardized stock solution of ZnSO4 in water.

    • Prepare a fresh solution of dithizone in ethanol or acetone.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of ZnSO4 solution to each well (e.g., to a final concentration of 10 µM).

    • Add serial dilutions of this compound that has been pre-reduced with DTT or TCEP (as described in Protocol 1). For the control, add buffer with the reducing agent.

    • Incubate for 10-15 minutes at room temperature to allow for chelation.

  • Color Development and Measurement:

    • Add the dithizone solution to each well. The dithizone will react with the remaining free zinc, forming a colored complex.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength for the zinc-dithizone complex (typically around 530-540 nm).[7]

  • Data Analysis:

    • A standard curve of known zinc concentrations with dithizone should be prepared to correlate absorbance with the concentration of free zinc.

    • Calculate the amount of zinc chelated by this compound at each concentration by subtracting the measured free zinc from the initial total zinc concentration.

    • The chelation efficiency can be expressed as a percentage or as an EC50 value (the concentration of this compound required to chelate 50% of the available zinc).

Protocol 3: Measurement of Intracellular Zinc Depletion in Bacteria

This protocol uses a fluorescent probe to visualize and quantify the decrease in intracellular labile zinc pools in bacteria upon treatment with this compound.[8]

Objective: To demonstrate the zinc-chelating activity of this compound within bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • This compound

  • Fluorescent zinc probe (e.g., Zinpyr-1)

  • Bacterial growth medium (e.g., LB broth)

  • Wash buffer (e.g., PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Bacterial Culture and Staining:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with wash buffer.

    • Resuspend the cells in wash buffer and incubate them with the fluorescent zinc probe (e.g., 5 µM Zinpyr-1) for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove the excess probe.

  • Treatment with this compound:

    • Resuspend the stained cells in fresh growth medium.

    • Treat the cells with different concentrations of this compound. Include an untreated control.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence of the bacterial suspension using a fluorescence plate reader (for population-level analysis) or visualize individual cells using a fluorescence microscope (for single-cell analysis). For Zinpyr-1, use an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • A decrease in fluorescence intensity in the this compound-treated cells compared to the untreated control indicates a reduction in the intracellular labile zinc pool.

    • Quantify the change in fluorescence and plot it against the concentration of this compound to determine a dose-response relationship.

Signaling Pathways and Logical Relationships

The primary effect of this compound on metalloenzyme-related signaling is the disruption of zinc homeostasis. This can have widespread downstream consequences on various cellular processes that rely on zinc-dependent proteins.

Zinc_Homeostasis_Disruption cluster_effects Examples of Downstream Effects Reduced_TMA Reduced this compound Zn_Depletion Depletion of Intracellular Zn²⁺ Reduced_TMA->Zn_Depletion Chelates Intracellular_Zn Intracellular Labile Zn²⁺ Pool Intracellular_Zn->Zn_Depletion Metalloenzyme_Inhibition Inhibition of Zinc Metalloenzymes Zn_Depletion->Metalloenzyme_Inhibition Downstream_Effects Downstream Cellular Effects Metalloenzyme_Inhibition->Downstream_Effects Leads to Impaired_Metabolism Impaired Metabolism (e.g., glycolysis) Downstream_Effects->Impaired_Metabolism Disrupted_Cell_Wall_Synth Disrupted Cell Wall Synthesis (via MBL inhibition) Downstream_Effects->Disrupted_Cell_Wall_Synth Altered_Gene_Expression Altered Gene Expression (via zinc-finger protein disruption) Downstream_Effects->Altered_Gene_Expression

Impact of this compound on Zinc Homeostasis.

Disruption of zinc homeostasis can impact various signaling pathways, including two-component systems that regulate virulence and stress responses in bacteria. For example, zinc levels are known to influence the activity of sensor kinases, which in turn regulate the phosphorylation of response regulators that control gene expression. By chelating zinc, this compound can indirectly modulate these signaling cascades.

Conclusion

This compound, with its unique hybrid structure, serves as a powerful chemical probe for the study of metalloenzymes. Its dithiolopyrrolone moiety provides a mechanism for the targeted disruption of metal homeostasis, particularly zinc, allowing for the identification and characterization of zinc-dependent enzymes and their roles in cellular signaling and physiology. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations of metalloenzymes, contributing to a better understanding of these important biological targets and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Thiomarinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a hybrid natural product antibiotic combining a dithiolopyrrolone (DTP) moiety, holothin, and a derivative of mupirocin, marinolic acid.[1][2] Its potent antimicrobial activity stems from a dual mechanism of action: the inhibition of isoleucyl-tRNA synthetase (IleRS) by the marinolic acid component and the disruption of metal homeostasis through metal chelation by the DTP moiety.[2][3] While its efficacy against resistant bacterial strains like MRSA is well-documented, the dithiolopyrrolone component also confers moderate cytotoxicity towards mammalian cells, making it a subject of interest for anticancer research.[1][3]

These application notes provide a comprehensive guide to evaluating the cell viability and cytotoxicity of this compound in mammalian cell lines. Detailed protocols for standard assays and data presentation are included to facilitate reproducible and comparative studies.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and a related dithiolopyrrolone, Thiolutin, on various human cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.

CompoundCell LineAssay TypeEndpointValue (µM)Citation
This compound HEK293T (Human Embryonic Kidney)CytotoxicityEC503.0 ± 0.3[3]
ThiolutinNCI-H187 (Human Small Cell Lung Cancer)CytotoxicityIC500.35 µg/mL (~1.53)[4]
ThiolutinMCF-7 (Human Breast Cancer)CytotoxicityIC505.61 µg/mL (~24.5)[4]

Note: The cytotoxicity of this compound is attributed to its dithiolopyrrolone moiety.[1]

Proposed Mechanism of Cytotoxicity in Mammalian Cells

The cytotoxic action of this compound in mammalian cells is primarily attributed to its dithiolopyrrolone core. The proposed mechanism involves the intracellular reduction of the disulfide bridge within the DTP moiety. This reduction generates a dithiol that acts as a potent chelator of essential metal ions, particularly zinc. The sequestration of intracellular zinc disrupts the function of numerous metalloenzymes and transcription factors, leading to a cascade of events that can culminate in apoptosis. This disruption of metal homeostasis is a key factor in the observed cytotoxicity.[5]

ThiomarinolA_Pathway ThiomarinolA This compound CellMembrane Cellular Uptake ThiomarinolA->CellMembrane Intracellular_TM Intracellular This compound CellMembrane->Intracellular_TM Reduction Intracellular Reduction (e.g., by Glutathione) Intracellular_TM->Reduction Reduced_TM Reduced Dithiol Moiety Reduction->Reduced_TM Chelation Zinc Chelation Reduced_TM->Chelation Zinc Intracellular Zn²⁺ Zinc->Chelation Depletion Depletion of Free Intracellular Zn²⁺ Chelation->Depletion Metalloenzymes Inhibition of Metalloenzymes Depletion->Metalloenzymes TranscriptionFactors Inhibition of Zinc-Finger Transcription Factors Depletion->TranscriptionFactors ROS Increased Reactive Oxygen Species (ROS) Depletion->ROS Apoptosis Apoptosis Metalloenzymes->Apoptosis TranscriptionFactors->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Seeding (e.g., MCF-7, HeLa, A549, HCT116) in 96-well plates CompoundPrep 2. This compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment (Incubate for 24, 48, 72 hours) CompoundPrep->Treatment MTT 4a. Cell Viability Assay (MTT / MTS) Treatment->MTT LDH 4b. Cytotoxicity Assay (LDH Release) Treatment->LDH Apoptosis 4c. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Analysis 5. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Analysis LDH->Analysis Apoptosis->Analysis IC50 6. IC50/EC50 Calculation & Statistical Analysis Analysis->IC50

References

Troubleshooting & Optimization

Stability issues of Thiomarinol A in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Thiomarinol A in various solvents and pH conditions. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is a hybrid molecule composed of a pseudomonic acid analog and a dithiolopyrrolone moiety.[1][2] The primary stability concerns are related to the potential for hydrolysis of its ester and amide linkages, as well as oxidation of the dithiolopyrrolone ring. The pseudomonic acid portion of this compound is analogous to pseudomonic acid C, which is known to be more stable than pseudomonic acid A (a major component of mupirocin) due to the absence of an unstable epoxide group.[3][4]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, the stability of its structural relative, pseudomonic acid, is known to be pH-dependent. Pseudomonic acids are generally stable between pH 4 and 9.[5] Outside of this range, ester hydrolysis is a primary degradation pathway. Therefore, it is recommended to maintain this compound solutions within a pH range of 4 to 9 to minimize degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For short-term use, common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol can be used to prepare stock solutions. However, for long-term storage, it is crucial to minimize the presence of water to prevent hydrolysis. Aprotic solvents like DMSO are generally preferred for long-term storage of stock solutions at low temperatures (-20°C or -80°C). Aqueous buffers should ideally be prepared fresh from a stock solution before each experiment.

Q4: Can this compound degrade during cell-based assays?

A4: One study has shown that this compound remained intact within E. coli cells, with no hydrolysis products observed, suggesting a degree of stability in a biological matrix.[1] However, the dithiolopyrrolone moiety of this compound can be susceptible to intracellular reduction, which is part of its mechanism of action.[6] Additionally, oxidation can occur, leading to the formation of Thiomarinol B, an S-oxidized variant with potentially altered activity.[7]

Q5: Are there any known degradation products of this compound?

A5: Yes, a known degradation product is marinolic amide, which results from the hydrolysis of the ester bond.[3] Additionally, Thiomarinol B, an S-oxidized form of this compound, has been isolated.[7] Under forced degradation conditions (e.g., strong acid or base), hydrolysis of both the ester and amide linkages is expected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of antibacterial activity in stored solutions. Degradation of this compound due to hydrolysis or oxidation.Prepare fresh solutions for each experiment. Store stock solutions in an aprotic solvent like DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent results in cell-based assays. Instability of this compound in the assay medium over time.Minimize the incubation time of this compound in aqueous media. Prepare working solutions immediately before use.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.Compare the chromatogram to a freshly prepared standard. Likely degradation products include marinolic amide and the free marinolic acid and holothin moieties resulting from hydrolysis.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. Sonication may aid in dissolution.

Stability of this compound Structural Analogs

The stability of this compound can be inferred from the known stability of its constituent parts.

Structural Moiety Compound Known Stability Characteristics Reference
Pseudomonic Acid AnalogPseudomonic Acid AUnstable outside of pH 4-9 due to an epoxide group.[4][5]
Pseudomonic Acid CMore chemically stable than Pseudomonic Acid A due to the presence of a 10,11-alkene instead of an epoxide.[3][4]
DithiolopyrroloneHolothinLess stable than its N-acetylated analog, holomycin. Susceptible to intracellular reduction.[1][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.

  • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

degradation_pathway Thiomarinol_A This compound Marinolic_Amide Marinolic Amide Thiomarinol_A->Marinolic_Amide Ester Hydrolysis Thiomarinol_B Thiomarinol B (S-Oxidized) Thiomarinol_A->Thiomarinol_B Oxidation Marinolic_Acid Marinolic Acid Marinolic_Amide->Marinolic_Acid Amide Hydrolysis Holothin Holothin Marinolic_Amide->Holothin Amide Hydrolysis

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Data Interpretation & Degradation Pathway Elucidation H->I

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting inconsistent results in Thiomarinol A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Thiomarinol A. Our aim is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a hybrid antibiotic with a dual mechanism of action. It is composed of two bioactive moieties: marinolic acid and a dithiolopyrrolone (holothin).[1][2][3] Like its close analogue mupirocin, the marinolic acid component inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).[1][2][3] The dithiolopyrrolone moiety is believed to disrupt metal homeostasis in bacterial cells, potentially by chelating essential metal ions like zinc.[1] This dual action contributes to its high potency and broad-spectrum activity.[1][4]

Q2: Why is this compound significantly more potent than mupirocin against some bacterial strains?

A2: this compound's enhanced potency is attributed to its hybrid nature. It binds to MRSA IleRS with approximately 1600 times greater affinity than mupirocin.[1][2] Additionally, its dithiolopyrrolone component provides a second mode of action, which is particularly effective against strains that have developed resistance to mupirocin.[1] This allows this compound to be effective against both mupirocin-sensitive and high-level mupirocin-resistant MRSA.[1][5]

Q3: Can I expect this compound to be active against Gram-negative bacteria?

A3: Yes, unlike mupirocin, this compound has demonstrated activity against a range of Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa.[4] This is largely due to the dithiolopyrrolone moiety, which appears to improve the compound's accumulation within Gram-negative cells, overcoming intrinsic resistance mechanisms like efflux pumps and outer membrane impermeability that render mupirocin ineffective.[4][6]

Q4: How is this compound biosynthesized?

A4: this compound is a natural product of the marine bacterium Pseudoalteromonas luteoviolacea.[4] Its complex biosynthesis involves the convergence of two separate pathways: the polyketide synthase (PKS) pathway for marinolic acid (a mupirocin analogue) and a non-ribosomal peptide synthetase (NRPS) pathway for the dithiolopyrrolone core (holothin).[3][7][8] A key step is the amide bond formation between marinolic acid and holothin, catalyzed by the enzymes TmlU and HolE.[3]

Troubleshooting Inconsistent Bioassay Results

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Potential Cause Troubleshooting Steps
Degradation of this compound - this compound, particularly the dithiolopyrrolone moiety, may be susceptible to degradation. Prepare fresh stock solutions for each experiment. - Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or below and protect from light. - Avoid repeated freeze-thaw cycles.
Chelation by Media Components - The dithiolopyrrolone moiety of this compound chelates metal ions.[1] High concentrations of divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) in the growth medium may interfere with its activity. - Consider using a defined minimal medium or analyzing the cation concentration of your standard medium (e.g., Mueller-Hinton Broth).
High Inoculum Density - An overly dense bacterial inoculum can lead to artificially high MIC values. - Standardize your inoculum preparation using McFarland standards to ensure a consistent starting cell density.
Binding to Plastics - Like many hydrophobic molecules, this compound may adsorb to the surface of plastic labware (e.g., microplates, pipette tips). - Consider using low-adhesion microplates and pre-rinsing pipette tips with the solution to be transferred.
Issue 2: Poor or inconsistent zones of inhibition in disk diffusion assays.
Potential Cause Troubleshooting Steps
Inadequate Diffusion - The solvent used to dissolve this compound may not be fully evaporating from the disk before placement on the agar, affecting diffusion. - Ensure the solvent has completely evaporated from the disk in a sterile environment before application.
Agar Depth Variability - Inconsistent agar depth in Petri dishes can significantly impact the size of the inhibition zone. - Pour a standardized volume of agar into plates of the same size to ensure a uniform depth (typically 4 mm).
Incorrect Solvent - The choice of solvent can impact the solubility and stability of this compound. - DMSO is a common solvent. Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth. Run a solvent-only control disk.
Issue 3: Variability in enzyme inhibition assays (e.g., IleRS activity).
Potential Cause Troubleshooting Steps
Enzyme Purity and Activity - The purity and specific activity of the isolated IleRS enzyme are critical. - Verify enzyme purity by SDS-PAGE and confirm its activity before performing inhibition assays.
Cofactor Concentration - IleRS activity is dependent on cofactors like ATP and Mg²⁺. - Ensure optimal and consistent concentrations of all necessary cofactors in the reaction buffer.
Inaccurate IC50/Ki Determination - this compound is a tight-binding inhibitor of IleRS.[1] Standard IC50 calculations may not be accurate. - Use the Morrison equation for tight-binding inhibitors to calculate the apparent inhibition constant (Kiapp).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from published literature.

Compound Organism Assay Type Value Reference
This compoundS. aureus (MRSA, mupirocin-sensitive)MIC0.002 µM[1]
MupirocinS. aureus (MRSA, mupirocin-sensitive)MIC>0.25 µM[1]
This compoundS. aureus (High-Level Mupirocin-Resistant)MIC0.5 µM[1]
MupirocinS. aureus (High-Level Mupirocin-Resistant)MIC>1000 µM[1]
This compoundE. coliMIC4 µM[4]
MupirocinE. coliMIC510 µM[4]
HolomycinE. coliMIC32 µM[4]
This compoundMRSA IleRSKi370 ± 70 pM[1]
MupirocinMRSA IleRSKi240 ± 20 pM[1]

Experimental Protocols & Visualizations

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method for determining the MIC of this compound using the broth microdilution method.

  • Preparation of this compound Stock: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Inoculate into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Microplate Preparation:

    • In a sterile 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate 16-20h add_inoculum->incubation read_mic Determine MIC incubation->read_mic mechanism_of_action cluster_tm This compound cluster_pathways Cellular Targets cluster_ileRS Protein Synthesis Inhibition cluster_metal Metal Homeostasis Disruption cluster_outcome Result TM This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) TM->IleRS inhibits (Marinolic Acid Moiety) MetalIons Essential Metal Ions (e.g., Zn²⁺) TM->MetalIons chelates (Dithiolopyrrolone Moiety) ProteinSynth Protein Synthesis IleRS->ProteinSynth catalyzes Outcome Bacterial Cell Death ProteinSynth->Outcome inhibition leads to Metalloenzymes Metalloenzyme Function MetalIons->Metalloenzymes required for Metalloenzymes->Outcome disruption leads to troubleshooting_flowchart start Inconsistent Results Observed check_reagents Verify Reagent Stability (this compound, Media) start->check_reagents check_protocol Review Experimental Protocol (Inoculum, Volumes, etc.) check_reagents->check_protocol OK reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_strain Confirm Bacterial Strain (Identity, Resistance Profile) check_protocol->check_strain OK protocol_issue Standardize Protocol Steps check_protocol->protocol_issue Issue Found strain_issue Sequence or Re-streak Strain check_strain->strain_issue Issue Found rerun Re-run Assay check_strain->rerun OK reagent_issue->rerun protocol_issue->rerun strain_issue->rerun end Consistent Results rerun->end

References

Thiomarinol A Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Thiomarinol A.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

This compound is a hybrid antimicrobial antibiotic isolated from the culture broth of the marine bacterium Alteromonas rava sp. nov. SANK 73390.[1] It is a hybrid of a pseudomonic acid analogue and holothin.[1]

Q2: What are the key challenges in scaling up this compound production?

Scaling up microbial fermentation from the laboratory to pilot or commercial scale presents several challenges. These include ensuring process consistency in parameters like temperature, pH, dissolved oxygen, and agitation.[2] Maintaining batch-to-batch reproducibility, managing the increasing technical complexity of the equipment, and optimizing yield and productivity are also significant hurdles.[2] For marine-derived products like this compound, mimicking the natural growth conditions, such as biofilm formation which can be stimulated by using a cotton scaffold in liquid media, can be crucial for secondary metabolite production.

Q3: Are there any known strategies to improve the yield of this compound?

Yes, several strategies can be employed to enhance this compound production. Optimization of fermentation conditions, including medium components, is critical. For a related Pseudoalteromonas sp., a tailored culture medium (2216E basal medium with 1.5% soluble starch and 0.5% peptone) significantly increased biomass and the production of desired metabolites.[3] Additionally, a fed-batch fermentation strategy can help in maintaining optimal nutrient levels and extending the production phase.

Troubleshooting Guides

Fermentation

Issue 1: Low this compound Titer

  • Possible Cause 1: Suboptimal Medium Composition.

    • Solution: Review and optimize the components of your fermentation medium. A systematic investigation to improve reproducibility and production levels for similar compounds involved optimizing fermentation media, incubation time and temperature, and shaking speed.[4] For instance, supplementing LB-broth with 4% glucose was found to be a key observation for improving metabolite production in a related organism.[4]

  • Possible Cause 2: Inadequate Aeration and Agitation.

    • Solution: Oxygen transfer is often a rate-limiting factor in aerobic fermentations.[5] Ensure that the agitation speed and aeration rate are optimized for your bioreactor scale to maintain a sufficient dissolved oxygen level. For a 50L fermenter producing metabolites from Pseudoalteromonas sp., a ventilation rate of 30 L/min and an agitation speed of 450 rpm were found to be optimal.[3]

  • Possible Cause 3: pH Fluctuation.

    • Solution: The pH of the culture medium can significantly impact microbial growth and metabolite production. Implement a robust pH control system in your bioreactor. For a related Pseudoalteromonas species, an initial pH of 7.5 was found to be optimal.[3]

Issue 2: Inconsistent Batch-to-Batch Yield

  • Possible Cause 1: Variability in Inoculum Quality.

    • Solution: Standardize your inoculum preparation protocol. Ensure that the age, cell density, and physiological state of the seed culture are consistent for every batch.

  • Possible Cause 2: Fluctuations in Fermentation Parameters.

    • Solution: Calibrate all sensors (pH, DO, temperature) before each fermentation run. Implement a robust process monitoring and control system to maintain all critical parameters within their optimal range throughout the fermentation.[5]

Downstream Processing and Purification

Issue 3: Low Recovery of this compound during Extraction

  • Possible Cause 1: Inefficient Cell Lysis (if intracellular).

    • Solution: While this compound is typically isolated from the culture broth, if intracellular product is suspected, optimize the cell disruption method. Compare different techniques such as high-pressure homogenization, ultrasonication, or enzymatic lysis to maximize the release of the product.

  • Possible Cause 2: Incomplete Extraction from the Culture Broth.

    • Solution: this compound is typically extracted from the culture broth.[1] Optimize the solvent system and extraction parameters. A common method involves liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.

Issue 4: Purity Issues after Chromatography

  • Possible Cause 1: Co-elution of Impurities.

    • Solution: Optimize the chromatography protocol. This may involve adjusting the gradient slope in reverse-phase chromatography, changing the mobile phase composition, or using a different stationary phase. For purification of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column is effective.

  • Possible Cause 2: Presence of Structurally Similar Analogs.

    • Solution: Pseudoalteromonas sp. is known to produce several Thiomarinol analogs. High-resolution chromatography techniques may be necessary to separate these closely related compounds. Consider using a shallower gradient during elution or employing a different chromatography mode, such as size-exclusion or ion-exchange chromatography, as an additional purification step.

Data Presentation

Table 1: Optimized Fermentation Parameters for a Pseudoalteromonas sp. (Pilot Scale)

ParameterOptimized Value
Culture Medium 2216E basal medium + 1.5% soluble starch + 0.5% peptone
Temperature 20 °C
Initial pH 7.5
Agitation Speed 450 rpm
Ventilation Rate 30 L/min
Seeding Volume 3% (v/v)
Fermentation Time 66 hours

Source: Adapted from a study on pilot-scale fermentation of Pseudoalteromonas sp. FDHY-MZ2.[3]

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Pseudoalteromonas sp. for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Pseudoalteromonas sp. SANK 73390 from a stock plate to a 250 mL flask containing 50 mL of seed medium (e.g., Marine Broth 2216).

    • Incubate at 25°C with shaking at 180 rpm for 24-48 hours until the culture reaches the late exponential phase.

  • Bioreactor Preparation:

    • Prepare the production medium (refer to Table 1 for an optimized example) in a 50 L bioreactor.

    • Sterilize the bioreactor and medium in place.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the bioreactor to achieve a 3% (v/v) inoculum.

    • Set the fermentation parameters as per Table 1 (Temperature: 20°C, Initial pH: 7.5, Agitation: 450 rpm, Aeration: 30 L/min).

    • Run the fermentation for approximately 66 hours. Monitor cell growth (OD600) and this compound production (via HPLC analysis of samples) periodically.

  • Fed-Batch Strategy (Optional):

    • To potentially increase yield, a fed-batch strategy can be implemented.[6] After the initial batch phase (e.g., 24 hours), start a continuous or intermittent feed of a concentrated nutrient solution (e.g., a solution of soluble starch and peptone). The feed rate should be optimized to maintain a low but non-limiting substrate concentration.

Protocol 2: Downstream Processing and Purification of this compound
  • Harvesting:

    • After fermentation, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the cells from the supernatant.

  • Extraction:

    • Transfer the supernatant to a large separation funnel.

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator.

  • Preliminary Purification:

    • The concentrated crude extract can be subjected to preliminary purification using silica gel column chromatography with a step gradient of hexane and ethyl acetate.

  • Final Purification:

    • Further purify the this compound-containing fractions using preparative reversed-phase high-performance liquid chromatography (prep-HPLC).

    • Column: C18, e.g., Phenomenex Luna PREP C18(2) Axia column (21.20 × 250 mm, 10 μm).

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Detection: UV at 254 nm and 330 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Final Product Formulation:

    • Combine the pure fractions, remove the solvent under vacuum, and lyophilize to obtain pure this compound as a powder.

Visualizations

Thiomarinol_A_Production_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Large-Scale Fermentation (50L) Inoculum->Fermentation 3% v/v Harvest Harvesting (Centrifugation) Fermentation->Harvest Culture Broth Extraction Liquid-Liquid Extraction Harvest->Extraction Supernatant Purification1 Silica Gel Chromatography Extraction->Purification1 Crude Extract Purification2 Prep-HPLC (C18) Purification1->Purification2 Partially Purified Fractions Final_Product Lyophilization Purification2->Final_Product Pure this compound Fractions

Caption: Workflow for scaling up this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Suboptimal Medium Problem->Cause1 Cause2 Poor Aeration/ Agitation Problem->Cause2 Cause3 pH Instability Problem->Cause3 Solution1 Optimize Medium (Carbon/Nitrogen Sources) Cause1->Solution1 Solution2 Increase Agitation/ Aeration Rate Cause2->Solution2 Solution3 Implement pH Control Cause3->Solution3

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Thiomarinol A and Mupirocin: A Duel of Isoleucyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, the inhibition of essential bacterial enzymes remains a cornerstone of effective therapy. This guide provides a detailed comparative analysis of two such inhibitors: the well-established topical antibiotic, mupirocin, and the potent, broad-spectrum hybrid antibiotic, Thiomarinol A. Both compounds target the bacterial isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis, yet they exhibit significant differences in their chemical structure, mechanism, and breadth of activity. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two molecules.

Mechanism of Action: A Shared Target, A Divergent Strategy

Mupirocin, an analogue of isoleucine, functions by competitively inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1][2][3] This inhibition leads to the depletion of charged isoleucyl-tRNA, thereby halting protein and RNA synthesis within the bacterial cell.[1][2][3] Its mechanism is highly specific to the bacterial enzyme, which minimizes cross-resistance with other antibiotic classes.[1][4]

This compound, a natural hybrid antibiotic, also targets IleRS.[5][6] It is composed of two key moieties: a mupirocin analogue (marinolic acid) and a dithiolopyrrolone (holothin).[5][6][7] This unique structure allows this compound to bind to IleRS with an affinity reportedly 1600 times greater than that of mupirocin.[5][6][8] Furthermore, the dithiolopyrrolone component confers a second mode of action: the chelation of metal ions, which can disrupt bacterial metal homeostasis.[5][6] This dual mechanism not only enhances its potency but also allows it to overcome common mupirocin resistance mechanisms.[5][6]

cluster_mupirocin Mupirocin Pathway cluster_thiomarinol This compound Pathway Mupirocin Mupirocin IleRS_M Bacterial Isoleucyl-tRNA Synthetase (IleRS) Mupirocin->IleRS_M Binds to Inhibition_M Competitive Inhibition IleRS_M->Inhibition_M Leads to Protein_Synthesis_Halt_M Halt of Protein & RNA Synthesis Inhibition_M->Protein_Synthesis_Halt_M Results in Thiomarinol This compound IleRS_T Bacterial Isoleucyl-tRNA Synthetase (IleRS) Thiomarinol->IleRS_T Binds to DTP Dithiolopyrrolone Moiety Thiomarinol->DTP Inhibition_T Potent Inhibition (High Affinity) IleRS_T->Inhibition_T Leads to Protein_Synthesis_Halt_T Halt of Protein & RNA Synthesis Inhibition_T->Protein_Synthesis_Halt_T Results in Metal_Chelation Metal Ion Chelation DTP->Metal_Chelation Mediates Homeostasis_Disruption Disruption of Metal Homeostasis Metal_Chelation->Homeostasis_Disruption Causes

Caption: Comparative signaling pathways of Mupirocin and this compound.

Comparative Antibacterial Activity

Experimental data consistently demonstrates the superior potency and broader spectrum of this compound compared to mupirocin. This compound exhibits significantly lower Minimum Inhibitory Concentrations (MICs) against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and even strains with high-level mupirocin resistance.[5][9] While mupirocin is primarily effective against Gram-positive cocci, this compound shows activity against both Gram-positive and some Gram-negative bacteria, such as Escherichia coli.[10][11]

Bacterial StrainMupirocin MIC (µM)This compound MIC (µM)Reference
Staphylococcus aureus (MRSA) COL0.250.002[5]
Low-Level Mupirocin-Resistant MRSA16 - 5120.08[5]
High-Level Mupirocin-Resistant MRSA>10240.5[5]
Escherichia coli5104[11]
Klebsiella pneumoniae (isolates)-6.2 - 12.5[11]

Note: MIC values can vary slightly between studies depending on the specific strain and experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of compounds. The following is a generalized protocol for a broth microdilution MIC assay, a standard procedure in microbiology.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated overnight at 37°C.

    • The overnight culture is diluted to achieve a standardized inoculum density, typically corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is then further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of this compound or mupirocin is prepared in a suitable solvent.

    • A series of two-fold serial dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using the appropriate broth medium.[11]

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.

    • The plate is incubated at 37°C for 18-24 hours.[11]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

cluster_workflow MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antibiotic start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Generalized workflow for a broth microdilution MIC assay.

Conclusion

The comparative analysis of this compound and mupirocin reveals a compelling case for the potential of hybrid antibiotics in overcoming the challenges of antimicrobial resistance. While both compounds effectively inhibit the essential bacterial enzyme IleRS, this compound's dual mechanism of action, higher binding affinity, and broader spectrum of activity position it as a significantly more potent agent.[5][6][11] Its efficacy against mupirocin-resistant strains is particularly noteworthy and underscores the value of innovative approaches in antibiotic drug discovery.[5][9] Further research and development of this compound and similar hybrid molecules could provide promising new avenues for treating challenging bacterial infections.

References

Thiomarinol A: A Hybrid Antibiotic with Inherent Synergistic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Thiomarinol A and its Constituent Moieties

In the landscape of antibiotic development, the emergence of hybrid antibiotics presents a promising strategy to combat escalating antimicrobial resistance. This compound, a naturally occurring hybrid antibiotic, exemplifies this approach by covalently linking two distinct antimicrobial agents: a derivative of mupirocin (marinolic acid A) and a dithiolopyrrolone (holothin). This guide provides a comparative analysis of this compound's performance against its individual components, supported by experimental data, to illustrate the synergistic effects derived from its unique hybrid structure.

Intramolecular Synergy: More than the Sum of its Parts

Studies have demonstrated that the enhanced antibacterial activity of this compound is not merely an additive effect of its two components but a true synergistic outcome resulting from their covalent linkage. Checkerboard assays combining mupirocin and holomycin, the commercially available analogs of this compound's constituent parts, revealed that their combined action against Escherichia coli is only additive, not synergistic.[1] This underscores the critical role of the hybrid structure in potentiating the antibiotic's efficacy.

Dual Mechanism of Action

The synergistic power of this compound stems from its dual mechanism of action. The mupirocin moiety targets and inhibits isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[2][3] Simultaneously, the dithiolopyrrolone component is understood to disrupt cellular processes through mechanisms like metal chelation.[2][3] This two-pronged attack is believed to be key to overcoming resistance mechanisms that can render single-target antibiotics ineffective.

Thiomarinol_A_Mechanism cluster_Mupirocin Mupirocin Moiety cluster_Dithiolopyrrolone Dithiolopyrrolone Moiety Thiomarinol_A Thiomarinol_A IleRS Isoleucyl-tRNA Synthetase (IleRS) Thiomarinol_A->IleRS Targets Metal_Chelation Metal Chelation Thiomarinol_A->Metal_Chelation Mediates Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Protein_Synthesis->Bacterial_Cell_Death Cellular_Processes Disruption of Cellular Processes Metal_Chelation->Cellular_Processes Cellular_Processes->Bacterial_Cell_Death

Figure 1: Dual mechanism of action of this compound.

Comparative Antibacterial Potency

The superior performance of this compound is evident in its minimum inhibitory concentrations (MICs) against key bacterial pathogens when compared to its individual components, mupirocin and holomycin.

Compound Organism MIC (μM)
This compound Escherichia coli BW251134 [1]
MupirocinEscherichia coli BW25113510[1]
HolomycinEscherichia coli BW2511332[1]
This compound Staphylococcus aureus COL0.002 [1]
MupirocinStaphylococcus aureus COL0.25[1]
HolomycinStaphylococcus aureus COL16[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). This table clearly shows the significantly lower MIC values of this compound against both a Gram-negative (E. coli) and a Gram-positive (S. aureus) bacterium compared to mupirocin and holomycin alone, highlighting its enhanced potency.

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method.

  • Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic (this compound, mupirocin, holomycin) is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Bacterial strains (E. coli, S. aureus) are cultured to a standardized density (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is the standard method for evaluating the interaction between two antimicrobial agents.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension, and the plate is incubated as described for MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start Prepare_A Prepare Serial Dilutions of Antibiotic A Start->Prepare_A Prepare_B Prepare Serial Dilutions of Antibiotic B Start->Prepare_B Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Dispense Dispense Antibiotic A (columns) and Antibiotic B (rows) into 96-well plate Prepare_A->Dispense Prepare_B->Dispense Inoculate Inoculate all wells with bacterial suspension Prepare_Inoculum->Inoculate Dispense->Inoculate Incubate Incubate plate (e.g., 37°C for 24h) Inoculate->Incubate Read_MICs Read MICs of individual and combined antibiotics Incubate->Read_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MICs->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Figure 2: Workflow for a checkerboard synergy assay.

Conclusion

References

A Comparative Guide to Thiomarinol A and Other Dithiolopyrrolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Thiomarinol A with other notable dithiolopyrrolone antibiotics, including holomycin, thiolutin, and aureothricin. The information presented is based on available experimental data to assist researchers in understanding the relative performance and mechanisms of these compounds.

Introduction to Dithiolopyrrolone Antibiotics

Dithiolopyrrolones (DTPs) are a class of natural product antibiotics characterized by a unique bicyclic structure containing a disulfide bridge. This structural feature is central to their antimicrobial activity. Prominent members of this class include holomycin, thiolutin, and aureothricin, which have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

This compound represents a unique hybrid antibiotic within this family. It is composed of a dithiolopyrrolone core (holothin) linked to a marinolic acid moiety, which is an analog of the clinically used antibiotic mupirocin. This hybrid structure endows this compound with a dual mechanism of action and enhanced potency, particularly against drug-resistant bacterial strains.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other dithiolopyrrolone antibiotics against selected bacterial strains. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

AntibioticTest OrganismMIC (µg/mL)MIC (µM)Reference
This compound Escherichia coli BW25113-4
Staphylococcus aureus COL-0.002
Staphylococcus aureus (MRSA, mupirocin-sensitive)-0.002
Staphylococcus aureus (MRSA, low-level mupirocin-resistant)-0.08
Staphylococcus aureus (MRSA, high-level mupirocin-resistant)-0.5
Holomycin Escherichia coli BW25113-32
Staphylococcus aureus COL-16
Staphylococcus aureus 8325-40.1 - 1-
Streptococcus pneumoniae0.1 - 1-
Haemophilus influenzae0.1 - 1-
Pseudomonas aeruginosa16 - 64-
Mupirocin (for comparison)Escherichia coli BW25113-510
Staphylococcus aureus COL-0.25

Mechanisms of Action

Dithiolopyrrolone antibiotics exhibit distinct and, in the case of this compound, multifaceted mechanisms of action.

Dithiolopyrrolones (Holomycin, Thiolutin, Aureothricin)

The primary mechanism of action for traditional dithiolopyrrolones involves the disruption of bacterial metal homeostasis. Initially, it was believed that these compounds inhibited RNA polymerase. However, more recent evidence strongly suggests that they act as pro-drugs. Following entry into the bacterial cell, the disulfide bond is reduced, leading to the formation of a dithiol. This reduced form is a potent metal chelator, sequestering essential metal ions, particularly zinc. The depletion of these metal ions disrupts the function of numerous metalloenzymes, ultimately leading to the inhibition of bacterial growth.

DTP_Mechanism DTP Dithiolopyrrolone (Pro-drug) Reduced_DTP Reduced Dithiol (Active form) DTP->Reduced_DTP Intracellular Reduction Metal_Ions Intracellular Metal Ions (e.g., Zn2+) Reduced_DTP->Metal_Ions Chelation Inhibited_Enzymes Inhibited Metalloenzymes Reduced_DTP->Inhibited_Enzymes Inhibits Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Required for function Bacterial_Growth_Inhibition Bacterial Growth Inhibition Inhibited_Enzymes->Bacterial_Growth_Inhibition

Mechanism of Action of Dithiolopyrrolone Antibiotics

This compound: A Dual-Action Hybrid

This compound leverages the functionalities of its two constituent parts to create a potent, dual-action antibiotic.

  • Inhibition of Isoleucyl-tRNA Synthetase (IleRS): The marinolic acid component of this compound targets and inhibits isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis. This is the same mechanism of action as mupirocin. By preventing the charging of tRNA with isoleucine, protein synthesis is halted.

  • Disruption of Metal Homeostasis: The holothin (dithiolopyrrolone) moiety of this compound follows the same mechanism as other DTPs. After intracellular reduction, it chelates essential metal ions, disrupting metalloenzyme function.

This dual mechanism makes this compound particularly effective, especially against bacteria that have developed resistance to mupirocin through mutations in the ileS gene. Furthermore, the dithiolopyrrolone component appears to enhance the intracellular accumulation of the antibiotic in Gram-negative bacteria, overcoming their intrinsic resistance mechanisms.

Thiomarinol_A_Mechanism cluster_0 This compound cluster_1 Bacterial Cell Marinolic_Acid Marinolic Acid Moiety IleRS Isoleucyl-tRNA Synthetase (IleRS) Marinolic_Acid->IleRS Inhibits DTP_Moiety Dithiolopyrrolone (Holothin) Moiety Reduced_DTP Reduced Dithiol DTP_Moiety->Reduced_DTP Intracellular Reduction Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Essential for Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Metal_Ions Metal Ions Reduced_DTP->Metal_Ions Chelates Metalloenzymes Metalloenzymes Reduced_DTP->Metalloenzymes Inhibits Metal_Ions->Metalloenzymes Required for function Metalloenzymes->Bacterial_Growth_Inhibition Leads to

Dual Mechanism of Action of this compound

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Stock solutions of the test antibiotics in a suitable solvent

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual assessment tool

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of each antibiotic in the growth medium directly in the 96-well plate.

    • The final volume in each well is typically 100 µL.

    • A positive control well (medium with inoculum, no antibiotic) and a negative control well (medium only) should be included on each plate.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate (except for the negative control well). This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity or by using a microplate reader.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

The following diagram illustrates the general workflow for determining the MIC using the broth microdilution method.

MIC_Workflow start Start prep_antibiotics Prepare Twofold Serial Dilutions of Antibiotic in 96-well Plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination by Broth Microdilution

Conclusion

This compound stands out among dithiolopyrrolone antibiotics due to its hybrid nature and dual mechanism of action. The available data suggests that this compound possesses significantly greater potency than its constituent parts and other dithiolopyrrolones, particularly against resistant strains of Staphylococcus aureus. Its ability to overcome intrinsic resistance mechanisms in Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent. Further comparative studies across a wider range of clinically relevant pathogens are warranted to fully elucidate the therapeutic potential of this compound and other dithiolopyrrolone antibiotics.

Thiomarinol A: A Potent Hybrid Antibiotic Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance studies reveals the superior efficacy of Thiomarinol A against resistant bacterial strains, particularly mupirocin-resistant Staphylococcus aureus (MRSA) and intrinsically resistant Escherichia coli. This guide presents a comparative overview of this compound's performance against traditional antibiotics, supported by quantitative data and detailed experimental protocols.

This compound, a naturally occurring hybrid antibiotic, demonstrates significant promise in combating the growing threat of antibiotic resistance. Its unique structure, combining a mupirocin analogue (marinolic acid) and a dithiolopyrrolone (holothin), results in a dual mechanism of action that effectively circumvents common resistance pathways. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity in resistant bacterial strains.

Comparative Efficacy Against Resistant Bacteria

Extensive studies have demonstrated this compound's potent activity against a range of bacterial pathogens, including those resistant to conventional therapies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its constituent analogues against key bacterial strains.

Staphylococcus aureus

This compound exhibits remarkable potency against both mupirocin-sensitive and mupirocin-resistant strains of S. aureus. It is over 125-fold more potent than mupirocin against sensitive strains and retains significant activity against strains with both low-level (LLMR) and high-level (HLMR) mupirocin resistance.[1]

CompoundMRSA COL (Mupirocin-Sensitive) MIC (µM)LLMR MRSA MIC (µM)HLMR MRSA (BAA-1556) MIC (µM)
This compound0.0020.080.5
Mupirocin0.25100>8000
Holomycin2.5--

Data sourced from Johnson et al., 2021.[1]

Escherichia coli

In contrast to mupirocin, which is largely ineffective against E. coli due to intrinsic resistance mechanisms such as poor permeability and efflux pumps, this compound demonstrates significant activity.[2] This is attributed to the dithiolopyrrolone moiety, which enhances accumulation of the antibiotic within the bacterial cell.[2][3]

CompoundE. coli BW25113 MIC (µM)S. aureus COL MIC (µM)
This compound40.002
Mupirocin5100.25
Holomycin3216

Data sourced from Johnson et al., 2024.[2]

Unraveling the Dual Mechanism of Action

The enhanced efficacy of this compound stems from its hybrid nature, enabling a two-pronged attack on bacterial cells.

Thiomarinol_A_Mechanism cluster_ThiomarinolA This compound cluster_Components Constituent Moieties cluster_Targets Bacterial Targets cluster_Effects Cellular Effects Thiomarinol_A This compound (Hybrid Molecule) Marinolic_Acid Marinolic Acid (Mupirocin Analogue) Thiomarinol_A->Marinolic_Acid contains Dithiolopyrrolone Dithiolopyrrolone (Holothin Analogue) Thiomarinol_A->Dithiolopyrrolone contains IleRS Isoleucyl-tRNA Synthetase (IleRS) Marinolic_Acid->IleRS Inhibits Metal_Ions Intracellular Metal Ions (e.g., Zn²⁺) Dithiolopyrrolone->Metal_Ions Chelates Protein_Synthesis_Inhibition Inhibition of Protein Synthesis IleRS->Protein_Synthesis_Inhibition leads to Metal_Homeostasis_Disruption Disruption of Metal Homeostasis Metal_Ions->Metal_Homeostasis_Disruption leads to

Dual mechanism of action of this compound.

As illustrated, the marinolic acid component targets and inhibits isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis, similar to mupirocin.[1][4] Concurrently, the dithiolopyrrolone moiety chelates intracellular metal ions, disrupting vital enzymatic processes.[4] This dual action not only enhances its potency but also reduces the likelihood of resistance development.[4]

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial metric for assessing its antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using a 2-fold microdilution assay in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • 96-well non-treated plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial strains for testing

  • This compound and other antibiotics for comparison

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a final concentration of approximately 5 x 105 colony-forming units per milliliter (CFU/mL) in CAMHB.

  • Serial Dilution: Perform a 2-fold serial dilution of the test compounds (this compound, mupirocin, etc.) in the 96-well plates containing CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C for 21-23 hours without shaking.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Antibiotic_Dilution Prepare 2-fold Serial Dilutions of Antibiotics in 96-well plate Antibiotic_Dilution->Inoculate Incubate Incubate at 37°C for 21-23 hours Inoculate->Incubate Read_Plate Visually inspect for bacterial growth Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no growth Read_Plate->Determine_MIC

Workflow for MIC determination.

Conclusion

The presented data unequivocally demonstrates the potential of this compound as a powerful tool against resistant bacterial pathogens. Its hybrid structure and dual mechanism of action enable it to overcome resistance mechanisms that render other antibiotics, such as mupirocin, ineffective. For researchers and drug development professionals, this compound represents a promising lead compound for the development of new-generation antibiotics to address the critical challenge of antimicrobial resistance. The detailed protocols provided herein offer a foundation for further investigation and comparative analysis of this and other novel antimicrobial agents.

References

Thiomarinol A: Validating In Vivo Efficacy Against MRSA - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thiomarinol A with established alternative treatments for Methicillin-Resistant Staphylococcus aureus (MRSA) infections. While in vitro data showcases the potent anti-MRSA activity of this compound, a critical gap exists in the scientific literature regarding its in vivo efficacy. This document summarizes the available preclinical data for comparator drugs to establish a benchmark for future in vivo studies of this compound and outlines detailed experimental protocols to guide such research.

This compound: A Hybrid Antibiotic with a Dual Mechanism of Action

This compound is a marine-derived natural product that exhibits a unique hybrid structure, combining a dithiolopyrrolone core with a mupirocin-like side chain.[1][2] This structure confers a dual mechanism of action against MRSA:

  • Inhibition of Isoleucyl-tRNA Synthetase (IleRS): The mupirocin-like component targets and inhibits IleRS, an essential enzyme for bacterial protein synthesis.[1][2]

  • Metal Chelation: The dithiolopyrrolone moiety disrupts bacterial homeostasis by chelating essential metal ions.[1][2]

This two-pronged attack contributes to its high in vitro potency, which is reportedly over 100 times greater than that of mupirocin against susceptible MRSA strains.[1] Notably, this compound has also demonstrated efficacy against mupirocin-resistant MRSA, highlighting its potential to overcome existing resistance mechanisms.[1]

Comparative In Vivo Efficacy of Standard MRSA Therapies

To contextualize the potential of this compound, it is essential to review the in vivo performance of current standard-of-care antibiotics, such as vancomycin and linezolid. The following table summarizes key findings from preclinical animal models of MRSA infection.

DrugAnimal ModelInfection ModelEfficacy Summary
Vancomycin MurinePneumoniaExhibited minimal reduction in bacterial burden.[3]
MurineSkin InfectionShowed no significant reduction in bacterial load in infected skin lesions.[4]
RabbitEndocarditisDemonstrated a bacteriostatic effect but did not achieve bactericidal activity after five days of treatment.[5]
Linezolid MurinePneumoniaSignificantly reduced bacterial counts in the lungs compared to vancomycin.[3]
MurineSkin InfectionLed to a significant reduction in the bacterial load in skin lesions.[4]
RabbitEndocarditisSignificantly reduced bacterial counts but did not exhibit bactericidal activity when used as a monotherapy.[5]

Essential Experimental Protocols for In Vivo Validation

The following detailed methodologies for key in vivo MRSA infection models are provided to guide the future preclinical evaluation of this compound.

Murine Model of MRSA Skin Infection
  • Animal Selection: Female BALB/c mice, 6-8 weeks of age.

  • Bacterial Strain: USA300 is a hypervirulent community-associated MRSA strain commonly used in skin infection models.

  • Infection Establishment:

    • Anesthetize mice and shave the dorsal surface.

    • Create a superficial abrasion or a full-thickness wound using a sterile biopsy punch.

    • Apply a 10-20 µL suspension of MRSA (107-108 CFU) directly onto the wound.

  • Treatment Administration:

    • Initiate treatment at a predetermined time point post-infection (e.g., 2 hours for acute infection, 24 hours to allow biofilm formation).

    • Administer this compound (topically or systemically) and comparator drugs (e.g., topical mupirocin, systemic linezolid) at various dosages.

    • Continue treatment for a defined period, typically 3-7 days, with once or twice daily administration.

  • Assessment of Efficacy:

    • Bacterial Burden: At the study endpoint, excise the wound tissue, homogenize, and perform serial dilutions for plating to determine the colony-forming units (CFU) per gram of tissue.

    • Wound Healing: Photograph wounds daily and measure the wound area to assess the rate of closure.

    • Histology: Collect tissue for histopathological analysis to evaluate inflammation, necrosis, and re-epithelialization.

Murine Model of MRSA Pneumonia
  • Animal Selection: Immunocompetent or neutropenic BALB/c mice.

  • Bacterial Strain: A clinical MRSA isolate known to cause severe pneumonia.

  • Infection Establishment:

    • Anesthetize mice and instill a 50 µL suspension of MRSA (108 CFU) intranasally.

  • Treatment Administration:

    • Administer this compound and comparator drugs (e.g., linezolid, vancomycin) systemically via intravenous, intraperitoneal, or oral routes.

    • The dosing regimen should be based on pharmacokinetic studies to mimic human exposure if possible.

  • Assessment of Efficacy:

    • Bacterial Burden: Harvest lungs at defined time points, homogenize, and plate for CFU enumeration.

    • Survival Analysis: Monitor a cohort of animals for up to 14 days to determine survival rates.

    • Lung Histopathology: Analyze lung tissue for evidence of inflammation, alveolar damage, and bacterial infiltration.

Visualizing the Path Forward: Mechanism and Experimental Design

To facilitate a clearer understanding of this compound's potential and the necessary steps for its validation, the following diagrams are provided.

This compound: Dual Mechanism of Action Thiomarinol_A This compound Mupirocin_like_moiety Mupirocin-like Moiety Thiomarinol_A->Mupirocin_like_moiety Dithiolopyrrolone_moiety Dithiolopyrrolone Moiety Thiomarinol_A->Dithiolopyrrolone_moiety IleRS Inhibition of Isoleucyl-tRNA Synthetase (IleRS) Mupirocin_like_moiety->IleRS Metal_Chelation Metal Chelation Dithiolopyrrolone_moiety->Metal_Chelation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis IleRS->Protein_Synthesis_Inhibition Disruption_of_Homeostasis Disruption of Metal Homeostasis Metal_Chelation->Disruption_of_Homeostasis Bacterial_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Death Disruption_of_Homeostasis->Bacterial_Death

Caption: Dual mechanism of action of this compound against MRSA.

General Workflow for In Vivo Efficacy Validation Start In Vitro Potency Established Model_Selection Animal & Infection Model Selection Start->Model_Selection PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Model_Selection->PK_PD_Studies Dose_Ranging Dose-Ranging Efficacy Study PK_PD_Studies->Dose_Ranging Pivotal_Study Pivotal Comparative Efficacy Study Dose_Ranging->Pivotal_Study Data_Analysis Data Analysis & Interpretation Pivotal_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for the in vivo validation of a novel anti-MRSA compound.

Conclusion: The Urgent Need for In Vivo Data

This compound stands out as a highly promising candidate for the treatment of MRSA infections due to its potent in vitro activity and dual mechanism of action. However, the conspicuous absence of in vivo efficacy data represents a significant bottleneck in its development pipeline. The successful translation of this promising molecule from the laboratory to the clinic is entirely dependent on the rigorous validation of its efficacy and safety in relevant preclinical animal models. The experimental frameworks provided in this guide offer a clear path forward for conducting the necessary studies to fill this critical knowledge gap and determine the true therapeutic potential of this compound.

References

Comparative Transcriptomic Effects of Thiomarinol A on Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the hybrid antibiotic Thiomarinol A on bacteria, contrasted with its constituent components and other alternatives. The information is supported by available experimental data to inform future research and development.

This compound, a potent natural product, is a hybrid antibiotic composed of a marinolic acid A moiety, analogous to the isoleucyl-tRNA synthetase (IleRS) inhibitor mupirocin, and a dithiolopyrrolone (DTP) group, similar to holomycin, known for its metal-chelating properties.[1][2][3] This unique structure gives this compound a dual mode of action, making it a promising candidate against drug-resistant bacteria.[1][4]

Performance Comparison: this compound vs. Alternatives

This compound consistently demonstrates superior performance compared to its individual components, particularly against resistant bacterial strains. Its hybrid nature allows it to overcome common resistance mechanisms.[4][5][6]

Quantitative Performance Data

The following tables summarize the minimum inhibitory concentrations (MICs) and intracellular accumulation of this compound and its comparators against key bacterial strains.

AntibioticE. coli BW25113 (Wild-Type)E. coli ΔtolC (Efflux-Impaired)S. aureus COL (Mupirocin-Susceptible)S. aureus (Mupirocin-Resistant, HLMR)
This compound 4 µM[5]0.25 µM0.002 µM[4]0.50 µM[4]
Mupirocin 510 µM[5]32 µM0.25 µM[4]>8000 µM[4]
Holomycin 32 µM[5]4 µM2.5 µM[4]5.0 µM[4]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data sourced from multiple studies.
CompoundIntracellular Accumulation in E. coli BW25113 (Relative to Mupirocin)
This compound Significantly Higher
Mupirocin Baseline
Holomycin ~50-fold higher than treatment concentration[5]
Table 2: Intracellular Accumulation in Gram-Negative Bacteria. This compound accumulates to a much greater extent than mupirocin in E. coli, contributing to its efficacy against Gram-negative pathogens.[5][6]

Comparative Transcriptomic Insights

While direct comparative RNA-sequencing data for this compound is not yet publicly available, we can infer its transcriptomic impact by examining the effects of its constituent parts: mupirocin and dithiolopyrrolones (e.g., holomycin).

Mupirocin-Induced Transcriptomic Changes in S. aureus

Mupirocin's inhibition of IleRS leads to a stringent response, a global reprogramming of bacterial gene expression to adapt to nutrient starvation.

Gene/Pathway CategoryEffect of Mupirocin TreatmentKey Genes Affected
Amino Acid Metabolism UpregulationilvA, ilvD, ilvB, ilvC, leuA, leuB, leuC, leuD
tRNA Synthetases UpregulationileS
Stringent Response UpregulationrelA/spoT (leading to (p)ppGpp synthesis)
Translation & Ribosome Biogenesis DownregulationRibosomal protein genes
DNA Replication & Repair DownregulationGenes involved in nucleotide biosynthesis
Virulence UpregulationsaeRS, arlRS, sarA, sigB, fnbA
Table 3: Summary of Transcriptomic Response of S. aureus to Mupirocin.
Inferred Transcriptomic Impact of the Dithiolopyrrolone Moiety

The dithiolopyrrolone component of this compound is known to chelate essential metal ions, particularly zinc, and may also inhibit RNA synthesis. This leads to a distinct set of cellular stresses and transcriptomic responses.

Cellular ProcessInferred Effect of DithiolopyrroloneKey Genes/Pathways Potentially Affected
Metal Homeostasis Disruption (Zinc Sequestration)Upregulation of zinc uptake systems (e.g., znu operon)
Oxidative Stress Response InductionUpregulation of genes like katA (catalase) and sodA (superoxide dismutase)
RNA Synthesis InhibitionPotential downregulation of transcription-related genes
General Stress Response InductionActivation of global stress regulons (e.g., SigB in S. aureus)
Table 4: Inferred Transcriptomic Consequences of the Dithiolopyrrolone Moiety of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains and Growth Conditions: Bacteria (e.g., E. coli, S. aureus) are grown in appropriate broth (e.g., Luria-Bertani for E. coli, Mueller-Hinton for S. aureus) at 37°C with shaking.

  • Antibiotic Preparation: this compound, mupirocin, and holomycin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microdilution Assay: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

RNA-Sequencing Analysis of Mupirocin-Treated S. aureus
  • Bacterial Culture and Treatment: S. aureus is grown to mid-logarithmic phase, at which point mupirocin is added at a sub-inhibitory concentration. A control culture without the antibiotic is grown in parallel.

  • RNA Extraction: Samples are collected at specific time points after treatment. Bacterial cells are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) with a DNase treatment step to remove contaminating DNA.

  • Library Preparation: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer. Ribosomal RNA is depleted, and the remaining mRNA is fragmented. cDNA is synthesized from the mRNA template, and sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are quality-filtered and mapped to the S. aureus reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the mupirocin-treated samples compared to the control.

Visualizations

Thiomarinol_A_Dual_Mechanism Thiomarinol_A This compound Mupirocin_Moiety Marinolic Acid Moiety Thiomarinol_A->Mupirocin_Moiety contains DTP_Moiety Dithiolopyrrolone Moiety Thiomarinol_A->DTP_Moiety contains IleRS Isoleucyl-tRNA Synthetase (IleRS) Mupirocin_Moiety->IleRS Inhibits Metal_Ions Metal Ions (e.g., Zn2+) DTP_Moiety->Metal_Ions Chelates Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Required for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Required for function Metalloenzymes->Cell_Death Inhibition leads to

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Transcriptomics Culture Bacterial Culture (e.g., S. aureus) Treatment Antibiotic Treatment (this compound vs. Control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG) Sequencing->Data_Analysis Results Differentially Expressed Genes Pathway Analysis Data_Analysis->Results

Caption: Workflow for comparative transcriptomic analysis.

References

Unraveling the Potency of Thiomarinol A: A Comparative Guide to its Structural Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Thiomarinol A, a hybrid natural product antibiotic, has garnered significant attention in the scientific community for its potent and broad-spectrum antimicrobial activity, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this compound and its synthetic analogs, delving into their structural activity relationships (SAR) and the experimental data that underpins our understanding of their efficacy.

This compound is a fascinating molecule, comprised of two distinct antibiotic moieties: a dithiolopyrrolone (DTP) core, similar to holothin, and a marinolic acid side chain, which shares structural similarities with the clinically used antibiotic mupirocin.[1][2] This unique hybrid structure is crucial for its remarkable potency, which is often over 100-fold greater than that of mupirocin against sensitive MRSA strains.[1][3] The primary mechanism of action for the marinolic acid component is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[2][3] The dithiolopyrrolone moiety contributes a second mode of action through metal chelation, disrupting cellular metal homeostasis.[1][2] This dual-action mechanism is believed to be a key factor in its potent activity and its ability to overcome mupirocin resistance.[1][2]

Comparative Activity of this compound and its Analogs

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound and its key analogs against various bacterial strains. This quantitative data highlights the critical structural features that govern their antibacterial potency.

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds against Staphylococcus aureus

CompoundModificationMIC (µM) vs. Mupirocin-Sensitive MRSA (COL)MIC (µM) vs. Low-Level Mupirocin-Resistant MRSA (LLMR)MIC (µM) vs. High-Level Mupirocin-Resistant MRSA (HLMR)
This compound -0.002[4]0.08[4]0.5[4]
MupirocinMarinolic acid analog0.25[4]100[4]>1024
HolomycinDithiolopyrrolone2.5[4]5.0[4]2.5[4]
PAC-holoSynthetic analog0.002[4]--

Table 2: In Vitro Antibacterial Activity of this compound and its Analogs against Escherichia coli

CompoundModificationMIC (µM) vs. E. coli BW25113 (wildtype)MIC (µM) vs. E. coli ΔtolC (efflux-impaired)
This compound -4[5]1[5]
MupirocinMarinolic acid analog510[5]1[5]
HolomycinDithiolopyrrolone32[5]16[5]
Amide analog (1)Dithiolopyrrolone replaced with amide>1281
Dithiolane analog (5)Dithiolopyrrolone replaced with dithiolane>1284
Lactone analog (9)Dithiolopyrrolone replaced with lactone>1281
Catechol analog (11)Dithiolopyrrolone replaced with catechol>1284
Amine analog (12)Dithiolopyrrolone replaced with amine>1284

Table 3: In Vitro Antibacterial Activity of Natural Thiomarinol Analogs

CompoundMIC (nmol/ml) vs. S. aureus FDA 209PMIC (nmol/ml) vs. E. coli NIHJ
This compound 0.0040.016
Thiomarinol B 0.0020.008
Thiomarinol C 0.0080.031
Thiomarinol D 0.0040.031
Thiomarinol E 0.0080.063
Thiomarinol F 0.0020.008
Thiomarinol G 0.0040.016

Key Structure-Activity Relationship Insights

The data presented in the tables reveals several key SAR trends:

  • The Hybrid Structure is Essential for Potency: The covalent linkage of the dithiolopyrrolone and marinolic acid moieties is critical for the potent activity of this compound. A simple combination of mupirocin and holomycin is significantly less effective.[3]

  • The Dithiolopyrrolone Moiety is Crucial for Gram-Negative Activity: Analogs where the dithiolopyrrolone group is replaced with other functionalities, such as amides, dithiolanes, or catechols, lose their activity against wildtype E. coli, even though some accumulate within the bacterial cells.[5] This highlights the privileged role of the DTP moiety in overcoming the intrinsic resistance mechanisms of Gram-negative bacteria.[5]

  • Modifications to the Marinolic Acid Moiety are Tolerated: The potent activity of PAC-holo, a synthetic analog with a slightly modified marinolic acid core, suggests that some variations in this part of the molecule are permissible without a significant loss of activity.[4]

  • Natural Analogs Exhibit Potent Activity: Thiomarinols B, C, D, E, F, and G, which differ in the length and hydroxylation of the fatty acid linker, all demonstrate potent antimicrobial activity, indicating some flexibility in the linker region.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The overnight culture was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions: The test compounds were serially diluted (2-fold) in CAMHB in the 96-well plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

The inhibitory activity of the compounds against IleRS was measured using a pyrophosphate exchange assay.

  • Reaction Mixture: The reaction mixture contained the purified IleRS enzyme, L-isoleucine, ATP, and [³²P]tetrasodium pyrophosphate in a suitable buffer.

  • Initiation of Reaction: The reaction was initiated by the addition of the enzyme.

  • Incubation: The reaction was allowed to proceed at a set temperature for a specific time.

  • Quenching and Analysis: The reaction was quenched, and the amount of [³²P]ATP formed was quantified by scintillation counting.

  • Determination of IC₅₀: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) was determined by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of this compound Analogs

A general method for the synthesis of pseudomonic acid C (PAC) amides involved a mixed anhydride coupling.[1]

  • Activation of PAC: Pseudomonic acid C was converted to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in an appropriate solvent.

  • Amine Coupling: The desired amine, containing the dithiolopyrrolone or other replacement moiety, was then added to the reaction mixture to form the corresponding amide.

  • Deprotection: Any protecting groups on the PAC or amine moiety were removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final analog.

  • Purification: The final compounds were purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic discussed in this guide.

dual_mode_of_action cluster_cell Inside Bacterial Cell Thiomarinol_A This compound Bacterial_Cell Bacterial Cell Thiomarinol_A->Bacterial_Cell Enters IleRS Isoleucyl-tRNA Synthetase (IleRS) Thiomarinol_A->IleRS Inhibits Metal_Ions Metal Ions (e.g., Zn²⁺) Thiomarinol_A->Metal_Ions Chelates Bacterial_Cell->IleRS Bacterial_Cell->Metal_Ions Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Metal_Homeostasis Metal Homeostasis Metal_Ions->Metal_Homeostasis Maintains Metal_Homeostasis->Cell_Death Disruption leads to

Caption: Dual mode of action of this compound.

experimental_workflow start Start: Synthesize or Isolate Thiomarinol Analogs mic_assay Determine Minimum Inhibitory Concentration (MIC) against various bacterial strains start->mic_assay ile_rs_assay Measure Inhibition of Isoleucyl-tRNA Synthetase (IleRS) start->ile_rs_assay metal_chelation_assay Assess Metal Chelation Ability (e.g., UV-Vis) start->metal_chelation_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mic_assay->sar_analysis ile_rs_assay->sar_analysis metal_chelation_assay->sar_analysis conclusion Identify Key Structural Features for Potent Antibacterial Activity sar_analysis->conclusion

Caption: Experimental workflow for SAR studies.

References

Independent Validation of Thiomarinol A's Binding Affinity to Isoleucyl-tRNA Synthetase (IleRS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Thiomarinol A, a hybrid natural product, has emerged as a potent antimicrobial agent, demonstrating significant inhibitory activity against Isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis. This guide provides an objective comparison of this compound's binding affinity to IleRS against the well-established antibiotic mupirocin, supported by experimental data from independent validation studies. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.

Comparative Analysis of Binding Affinities

The binding affinity of this compound to IleRS has been independently validated and compared with mupirocin, primarily in methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The data consistently demonstrates that this compound is a significantly more potent inhibitor of IleRS than mupirocin.

CompoundTarget EnzymeParameterValueMethodReference
This compound MRSA IleRSKi~370 pMEnzyme Inhibition Assay[1]
Mupirocin MRSA IleRSKi~240 pMEnzyme Inhibition Assay[1]
This compound MRSA IleRSKd11 ± 6 fMITC and CD Thermal Melt[1]
Mupirocin MRSA IleRSKd18 ± 7 pMITC and CD Thermal Melt[1]
This compound E. coli IleRSTm66.5 °CnanoDSF[2]
Mupirocin E. coli IleRSTm67.2 °CnanoDSF[2]

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity, where a lower value indicates a stronger interaction. Tm (Melting Temperature) from thermal shift assays indicates the stability of the protein-ligand complex; a higher Tm suggests stronger binding.

The data reveals that while both this compound and mupirocin have picomolar inhibition constants, the dissociation constant for this compound is in the femtomolar range, indicating an exceptionally tight binding to MRSA IleRS, approximately 1600 times tighter than mupirocin.[1][3][4][5] In E. coli, the binding as measured by thermal stability is comparable between the two compounds.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation studies.

Enzyme Inhibition Assay (Steady-State Kinetics)

This assay determines the inhibition constant (Ki) by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

  • Enzyme and Substrate Preparation : Purified IleRS is prepared. The substrates, L-isoleucine, ATP, and tRNAIle, are prepared in a suitable buffer (e.g., HEPES buffer with MgCl2 and DTT).

  • Reaction Mixture : The reaction is initiated by adding the enzyme to a mixture containing the substrates and varying concentrations of the inhibitor (this compound or mupirocin).

  • Detection : The aminoacylation of tRNAIle is monitored, often by incorporating a radiolabeled substrate (e.g., [3H]L-isoleucine) and measuring the radioactivity of the precipitated tRNA over time.

  • Data Analysis : The initial reaction rates are plotted against substrate concentration for each inhibitor concentration. The data is then fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) to determine the Ki value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation : Purified IleRS is placed in the sample cell of the calorimeter, and the inhibitor (this compound or mupirocin) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.

  • Titration : A series of small injections of the inhibitor into the protein solution is performed.

  • Heat Measurement : The heat released or absorbed upon each injection is measured.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA or DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting binding.

  • Sample Preparation : A mixture of purified IleRS and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is prepared in a multiwell plate.

  • Ligand Addition : The inhibitor (this compound or mupirocin) is added to the wells at various concentrations. A control with no ligand is included.

  • Thermal Denaturation : The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • Data Analysis : As the protein unfolds, the dye binds, and the fluorescence increases. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve. The change in Tm (ΔTm) in the presence of the ligand compared to the control is calculated.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_prep Preparation cluster_assay Binding Assays cluster_analysis Data Analysis cluster_result Result protein_prep IleRS Purification itc Isothermal Titration Calorimetry (ITC) protein_prep->itc tsa Thermal Shift Assay (TSA/DSF) protein_prep->tsa inhibition_assay Enzyme Inhibition Assay protein_prep->inhibition_assay ligand_prep Inhibitor Preparation (this compound / Mupirocin) ligand_prep->itc ligand_prep->tsa ligand_prep->inhibition_assay kd_calc Kd Calculation itc->kd_calc tm_calc ΔTm Determination tsa->tm_calc ki_calc Ki Calculation inhibition_assay->ki_calc affinity Binding Affinity (Kd, Ki) kd_calc->affinity stability Complex Stability (ΔTm) tm_calc->stability ki_calc->affinity

Caption: Workflow for determining the binding affinity of inhibitors to IleRS.

Mechanism of Action: Inhibition of Protein Synthesis

moa cluster_process Normal Protein Synthesis cluster_inhibition Inhibition by this compound Ile Isoleucine IleRS IleRS Enzyme Ile->IleRS ATP ATP ATP->IleRS tRNA tRNA-Ile IleRS->tRNA charges Blocked Blocked Ile_tRNA Isoleucyl-tRNA-Ile tRNA->Ile_tRNA Ribosome Ribosome Ile_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein ThiomarinolA This compound ThiomarinolA->IleRS Blocked->tRNA

References

Safety Operating Guide

Navigating the Safe Disposal of Thiomarinol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Thiomarinol A is paramount to laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent hybrid antibiotic.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for the disposal of hazardous antibiotic waste, drawing parallels from related chemical structures.

Understanding this compound: Key Data

This compound is an organosulfur heterocyclic compound produced by the marine bacterium Alteromonas rava.[2] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Its unique structure is a hybrid of a pseudomonic acid analogue and a dithiolopyrrolone moiety, holothin.[3][4]

PropertyValueSource
Molecular Formula C30H44N2O9S2[1][5]
Molecular Weight 640.81 g/mol [1][5]
CAS Number 146697-04-3[1][5]
Appearance Not specified
Solubility 10 mM in DMSO[1]
Mechanism of Action Inhibition of Isoleucyl-tRNA Synthetase (IleRS)[1][2]

Immediate Safety and Handling Precautions

Given its potency as an antibiotic, this compound should be handled with care to avoid unintentional exposure and environmental release. Standard laboratory practices for handling potent compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[6] All work with this compound, especially when in powdered form or when preparing concentrated stock solutions, should be conducted in a well-ventilated area or a chemical fume hood.

Concentrated antibiotic solutions are considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[7]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is critical to prevent the development of antibiotic resistance and to mitigate environmental contamination. The following protocol is based on general guidelines for the disposal of hazardous chemical and antibiotic waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including empty vials, weighing papers, contaminated gloves, and bench paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "HAZARDOUS DRUG-RELATED WASTES."[8]

  • Liquid Waste:

    • Concentrated Stock Solutions: Unused or expired this compound stock solutions are considered hazardous chemical waste.[7] They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Dilute Solutions (e.g., used cell culture media): While some antibiotics can be autoclaved, the heat stability of this compound is not documented. Therefore, as a precaution, all media containing this compound should be treated as chemical waste.[7] Collect this waste in a designated hazardous waste container. Do not pour it down the drain.[9]

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the contents, including the full chemical name ("this compound") and the approximate concentration and quantity.

  • Store the sealed waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal company.[8]

3. Decontamination of Surfaces and Equipment:

  • For spills or routine cleaning of contaminated surfaces and equipment, use a suitable laboratory disinfectant.

  • Given the pyrithione-related structure of the dithiolopyrrolone moiety, which can be neutralized by compounds like cysteine, a specific decontamination procedure could potentially be developed.[10] However, without specific data for this compound, a general-purpose laboratory disinfectant followed by thorough rinsing is recommended. All cleaning materials should be disposed of as solid hazardous waste.

4. Final Disposal:

  • All collected this compound waste must be disposed of through a licensed hazardous waste disposal service.[8][11] The most common and recommended method for pharmaceutical waste is incineration at a permitted facility.[11][12]

  • Never dispose of this compound in the regular trash or down the sanitary sewer.[9][13] Improper disposal can lead to environmental contamination and the selection of antibiotic-resistant microorganisms.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Thiomarinol_A_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Gloves, Vials, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste start->liquid_waste Is it liquid? solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Secure Temporary Storage solid_container->storage liquid_container->storage disposal_service Licensed Hazardous Waste Disposal Service storage->disposal_service incineration Incineration disposal_service->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols Cited

While this guide provides disposal procedures, the development of a specific chemical deactivation protocol for this compound would require dedicated research. Studies on related compounds, such as pyrithiones, have explored their degradation and neutralization. For instance, the photo-degradation half-life of zinc pyrithione in seawater has been estimated, and its antimicrobial action can be neutralized by cysteine.[10][14] Any potential deactivation protocol for this compound would need to be rigorously tested and validated to ensure complete breakdown of the active molecule before disposal.

Disclaimer: The information provided here is based on general best practices for hazardous waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.

References

Essential Safety and Operational Guidance for Handling Thiomarinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Thiomarinol A, a potent antibiotic. The following procedures are based on best practices for managing potentially hazardous compounds in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating the compound as a potent substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture.
Eyes Safety Goggles or GlassesUse chemical splash goggles or safety glasses with side shields that conform to recognized safety standards.
Face Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of splashes or aerosol generation, such as when preparing stock solutions or during transfers of the powdered compound.
Body Laboratory CoatA dedicated, buttoned laboratory coat is required. Consider a disposable gown over the lab coat for procedures with a higher risk of contamination.
Respiratory N95 or Higher RespiratorA NIOSH-approved N95 or higher-rated respirator is recommended when handling the powdered form of this compound to prevent inhalation. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Feet Closed-toe ShoesFully enclosed, chemical-resistant shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

  • Preparation and Planning:

    • Review all available safety information and establish a designated handling area within a certified chemical fume hood or other suitable containment device.

    • Ensure that a properly stocked spill kit is readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for accidents.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling:

    • Perform all manipulations of solid this compound, including weighing and initial solubilization, within a chemical fume hood to control airborne particles.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for this compound and decontaminate them after use.

    • When working with solutions, employ careful liquid handling techniques to avoid splashes and aerosol generation.

  • Decontamination and Doffing of PPE:

    • After completing work, decontaminate the work area by wiping down all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory disinfectant.

    • Remove PPE in a designated area, starting with the outer gloves, followed by the face shield, gown, and inner gloves. Remove the respirator last after leaving the immediate work area.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the potential for promoting antibiotic resistance.

  • Solid Waste:

    • All solid waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be sealed and disposed of through an approved chemical waste management service.

  • Liquid Waste:

    • Stock solutions and any other liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not discharge any liquid waste containing this compound down the drain.[1] Autoclaving may not fully degrade the antibiotic and is not a suitable disposal method for concentrated solutions.[2][3]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

Emergency Spill Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Immediate Response:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or involves a significant release of powder outside of a containment device, evacuate the laboratory and notify the appropriate emergency response personnel.

  • Spill Cleanup (for small, manageable spills):

    • Ensure appropriate PPE is worn, including respiratory protection for powder spills.

    • For liquid spills, cover with an absorbent material from a chemical spill kit.

    • For powder spills, gently cover with damp paper towels to avoid raising dust.

    • Work from the outside of the spill inwards, cleaning the area with a suitable deactivating solution or detergent and water.

    • Collect all cleanup materials in a sealed hazardous waste container.

    • Thoroughly decontaminate the area and any affected equipment.

Experimental Workflow for Handling this compound

Thiomarinol_A_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_spill Spill Response prep Review Safety Info & Prepare Workspace ppe_don Don Appropriate PPE prep->ppe_don weigh Weigh Solid This compound ppe_don->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon waste Segregate & Dispose of Waste decon->waste ppe_doff Doff PPE waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate (if necessary) alert->evacuate Large Spill cleanup Clean & Decontaminate alert->cleanup Small Spill

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。